4-O-beta-Glucopyranosyl-cis-coumaric acid
説明
4'-O-beta-D-glucosyl-cis-p-coumaric acid is a natural product found in Acanthus ilicifolius, Breynia rostrata, and other organisms with data available.
Structure
3D Structure
特性
IUPAC Name |
(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-3-/t10-,12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFYQZQUAULRDF-LSSWKVNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Natural Reserves of 4-O-beta-D-Glucopyranosyl-cis-p-coumaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources, isolation, and potential biological significance of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid. This compound, a glycoside of p-coumaric acid, is a subject of growing interest within the scientific community for its potential therapeutic applications. This document summarizes the current knowledge, presents available data in a structured format, and offers detailed experimental insights to facilitate further research and development.
Natural Occurrences of 4-O-beta-D-Glucopyranosyl-cis-p-coumaric Acid
4-O-beta-D-glucopyranosyl-cis-p-coumaric acid has been identified in a select number of plant species, indicating its specific and potentially significant role in plant metabolism. The primary natural sources identified in the scientific literature are detailed below.
Table 1: Natural Sources of 4-O-beta-D-Glucopyranosyl-cis-p-coumaric Acid
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Acanthus ilicifolius L. | Acanthaceae | Aerial parts | [1] |
| Nelumbo nucifera Gaertn. | Nelumbonaceae | Not specified | |
| Medicago truncatula Gaertn. | Fabaceae | Not specified | |
| Breynia rostrata Merr. | Phyllanthaceae | Not specified | [2] |
Note: Quantitative data on the concentration of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid in these sources is currently limited in publicly available literature.
Experimental Protocols: Isolation and Identification
The isolation and characterization of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid from natural sources require a multi-step approach involving extraction, chromatography, and spectroscopic analysis. The following is a representative protocol based on the successful isolation from Acanthus ilicifolius.[1]
Extraction
A general workflow for the extraction of phenolic compounds from plant material is outlined below.
Caption: General workflow for the extraction of phenolic compounds.
Methodology:
-
Plant Material Preparation: The aerial parts of the plant are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated multiple times to ensure maximum yield.
-
Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Separation
The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic techniques to isolate the target molecule.
Caption: Chromatographic workflow for the isolation of the target compound.
Methodology:
-
Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing the target compound (typically the more polar fractions like ethyl acetate or n-butanol) is subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20, with elution gradients of solvents like chloroform-methanol or methanol-water.
-
Preparative HPLC: Fractions enriched with the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to yield the pure compound.
Structure Elucidation
The structure of the isolated compound is confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the chemical structure, including the stereochemistry of the glycosidic bond and the coumaric acid moiety.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to determine the molecular weight and fragmentation pattern of the molecule.
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to observe the characteristic absorption maxima of the p-coumaric acid chromophore.
Potential Signaling Pathways and Biological Activities
While research specifically on 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is still emerging, the biological activities of its aglycone, p-coumaric acid, are well-documented. p-Coumaric acid is known to possess antioxidant and anti-inflammatory properties.[3] These activities are often mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]
It is hypothesized that 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid may act as a prodrug, being hydrolyzed in vivo to release the active p-coumaric acid. Alternatively, the glycoside itself may possess unique biological activities. The diagram below illustrates a plausible, though not yet definitively confirmed for the glycoside, anti-inflammatory signaling pathway.
Caption: Hypothesized anti-inflammatory signaling pathway.
Further research is imperative to elucidate the specific molecular targets and mechanisms of action of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid and to validate its potential as a therapeutic agent. This guide serves as a foundational resource to stimulate and support these future investigations.
References
A Technical Guide to the Biosynthesis of 4-O-beta-Glucopyranosyl-cis-coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 4-O-beta-Glucopyranosyl-cis-coumaric acid, a naturally occurring phenolic glycoside. This document details the multi-step pathway, encompassing the formation of its precursor, trans-p-coumaric acid, the critical isomerization to the cis-conformation, and the final enzymatic glucosylation. This guide is intended to serve as a valuable resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.
Overview of the Biosynthetic Pathway
The biosynthesis of this compound is a three-stage process:
-
Formation of trans-p-coumaric acid: This initial step involves the conversion of the amino acid L-tyrosine or L-phenylalanine into trans-p-coumaric acid through well-established enzymatic pathways.
-
trans- to cis-Isomerization: The trans-isomer of p-coumaric acid is then converted to the cis-isomer. This conversion is primarily achieved through photoisomerization induced by ultraviolet (UV) light. While enzymatic isomerization in some biological contexts has been suggested, a specific enzyme for this reaction in this pathway is not well-characterized.
-
Glucosylation of cis-p-coumaric acid: In the final step, a glucose moiety is attached to the hydroxyl group of cis-p-coumaric acid, a reaction catalyzed by the specific enzyme cis-p-coumarate glucosyltransferase.
Below is a detailed exploration of each of these stages.
Stage 1: Biosynthesis of trans-p-coumaric Acid
The precursor molecule, trans-p-coumaric acid, is synthesized in plants and microorganisms via two primary routes originating from aromatic amino acids.
The L-Tyrosine Pathway
A direct enzymatic route to trans-p-coumaric acid is from L-tyrosine, catalyzed by the enzyme Tyrosine Ammonia-Lyase (TAL) (EC 4.3.1.23). This enzyme facilitates the non-oxidative deamination of L-tyrosine.
The L-Phenylalanine Pathway
Alternatively, trans-p-coumaric acid can be synthesized from L-phenylalanine in a two-step process:
-
Phenylalanine Ammonia-Lyase (PAL) (EC 4.3.1.24) first catalyzes the deamination of L-phenylalanine to yield trans-cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H) (EC 1.14.14.91), a cytochrome P450-dependent monooxygenase, then hydroxylates trans-cinnamic acid to produce trans-p-coumaric acid.
Diagram of trans-p-coumaric acid Biosynthesis
chemical structure and properties of 4-O-beta-Glucopyranosyl-cis-coumaric acid
An In-depth Technical Guide to 4-O-beta-D-Glucopyranosyl-cis-p-coumaric Acid
Introduction
4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is a naturally occurring phenolic compound belonging to the hydroxycinnamic acid family.[1][2] It is a glycoside derivative of p-coumaric acid, where a beta-D-glucose molecule is attached to the hydroxyl group at the 4th position of the p-coumaric acid backbone.[3] This compound and its trans-isomer are found in various plants, where they play roles in secondary metabolism.[1][4] Due to the biological activities associated with p-coumaric acid and its derivatives, this molecule is of significant interest to researchers in the fields of natural products, pharmacology, and drug development.[5][6]
Chemical Structure and Identification
4-O-beta-D-glucopyranosyl-cis-p-coumaric acid consists of a p-coumaric acid moiety linked to a beta-D-glucopyranose unit via an O-glycosidic bond. The "cis" designation refers to the stereochemistry of the double bond in the propenoic acid side chain.
Key Identifiers:
-
IUPAC Name: (Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid[3]
-
SMILES: C1=CC(=CC=C1/C=C\C(=O)O)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO[3]
-
InChI Key: LJFYQZQUAULRDF-LSSWKVNRSA-N[3]
Physicochemical Properties
A summary of the key physicochemical properties of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C15H18O8 | [3][7] |
| Molecular Weight | 326.30 g/mol | [3][7] |
| Melting Point | >117°C (decomposition) | [8] |
| CAS Number | 117405-48-8 | [3][8] |
Biological Activities and Signaling Pathways
p-Coumaric acid and its conjugates, including 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid, have been reported to exhibit a range of biological activities. These include antioxidant, anti-inflammatory, and anti-cancer properties.[1] The anti-cancer effects of p-coumaric acid have been linked to the modulation of key signaling pathways that regulate cell proliferation and apoptosis.[1] Specifically, p-coumaric acid has been shown to inhibit the ERK and AKT pathways, which are often dysregulated in cancer, and to activate pro-apoptotic factors.[1]
Caption: Anti-cancer signaling of p-coumaric acid.
Experimental Protocols
Isolation and Purification
The isolation of p-coumaric acid and its glycosides from plant material often involves solvent extraction followed by chromatographic separation. A general protocol for the isolation of p-coumaric acid from a plant matrix is as follows:
-
Extraction:
-
The dried and powdered plant material is subjected to successive extraction using a Soxhlet apparatus with methanol.[9] Methanol is chosen for its ability to extract phenolic compounds and its protective role against oxidation.[10]
-
The resulting homogenate is filtered, and the filtrate is centrifuged to remove solid particles.[9]
-
The supernatant is then concentrated under reduced pressure using a rotary evaporator.[9]
-
-
Purification by Preparative Thin-Layer Chromatography (TLC):
-
The concentrated extract is spotted onto a preparative TLC plate coated with silica gel GF254.[9]
-
The plate is developed in a saturated chamber using a mobile phase such as chloroform:methanol:formic acid (e.g., in a 95:5:1 v/v/v ratio).[9]
-
The band corresponding to the compound of interest, identified by comparison with a standard or by UV visualization, is scraped from the plate.
-
The compound is then eluted from the silica gel using a suitable solvent, filtered, and dried.
-
Characterization and Quantification by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the characterization and quantification of p-coumaric acid and its derivatives.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically used.[10][11]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v/v) can be employed.[10][11]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.[10][11]
-
Detection: UV detection at a wavelength of 310 nm is suitable for p-coumaric acid.[10][11]
-
-
Quantification:
-
A calibration curve is constructed by injecting known concentrations of a standard solution of the compound.
-
The concentration of the compound in the sample extract is determined by comparing its peak area to the calibration curve.
-
Biosynthesis
The biosynthesis of p-coumaric acid in plants and microorganisms occurs through the shikimate pathway.[12] The final step in the formation of p-coumaric acid is the deamination of L-tyrosine, a reaction catalyzed by the enzyme tyrosine ammonia-lyase (TAL).[12] The glucosylation to form 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is catalyzed by a glucosyltransferase, which transfers a glucose moiety from a donor like UDP-glucose to the hydroxyl group of p-coumaric acid.
Caption: Biosynthesis of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid.
Conclusion
4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is a natural product with a well-defined chemical structure and interesting biological properties. The experimental protocols for its isolation, characterization, and quantification are well-established, providing a solid foundation for further research. Its role in plant biochemistry and its potential pharmacological applications make it a valuable target for continued investigation by researchers in natural products chemistry, pharmacology, and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Human Metabolome Database: Showing metabocard for cis-p-Coumaric acid (HMDB0030677) [hmdb.ca]
- 3. 4'-O-beta-D-glucosyl-cis-p-coumaric acid | C15H18O8 | CID 10604651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [precision.fda.gov]
- 8. 4-O-beta-Glucopyranosyl-cis-couMaric acid | 117405-48-8 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling 4-O-beta-D-Glucopyranosyl-cis-coumaric Acid: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological insights into 4-O-beta-D-glucopyranosyl-cis-coumaric acid, a naturally occurring phenolic glycoside. While this specific cis-isomer has been identified in various plant species, detailed information regarding its initial discovery and specific biological activities remains an area of active research. This document synthesizes the available information on its natural sources and provides generalized experimental protocols for its isolation, drawing from methodologies used for similar compounds.
Introduction
4-O-beta-D-Glucopyranosyl-cis-coumaric acid is a glycosidic derivative of cis-p-coumaric acid. As a member of the hydroxycinnamic acid family, it is of interest to researchers for its potential bioactivity, which may be influenced by its stereochemistry and glycosylation. This compound has been reported in several plant species, notably in the aquatic plant Nelumbo nucifera (lotus), as well as in Acanthus ilicifolius and Breynia rostrata. The presence of the glucose moiety can significantly impact its solubility, stability, and pharmacokinetic profile compared to its aglycone counterpart.
Physicochemical Properties
A summary of the key physicochemical properties of 4-O-beta-D-glucopyranosyl-cis-coumaric acid is presented in Table 1. This data is essential for the design of effective extraction, isolation, and analytical procedures.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₈ | PubChem |
| Molecular Weight | 326.30 g/mol | PubChem |
| CAS Number | 117405-48-8 | ChemicalBook[1] |
| Appearance | Solid (predicted) | |
| Solubility | Predicted to be soluble in polar organic solvents and sparingly soluble in water. |
Experimental Protocols: Isolation and Purification
General Extraction and Fractionation Workflow
The isolation process typically begins with the extraction of the plant material, followed by fractionation to separate compounds based on their polarity.
Caption: General workflow for the extraction and fractionation of phenolic glycosides.
Detailed Protocol for Extraction and Initial Fractionation
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves of Nelumbo nucifera) at room temperature and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with 80% methanol (or ethanol) at a 1:10 (w/v) ratio for 24-48 hours at room temperature. Repeat the extraction process three times to ensure maximum yield.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Solvent Partitioning: Suspend the crude extract in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The target compound, being a glycoside, is expected to be enriched in the n-butanol fraction.
Chromatographic Purification
Further purification of the n-butanol fraction is necessary to isolate the target compound. This typically involves a combination of column chromatography techniques.
Caption: Multi-step chromatographic purification workflow for the isolation of the target compound.
Detailed Protocol for Chromatographic Purification
-
Initial Column Chromatography: Subject the dried n-butanol fraction to column chromatography on a macroporous resin (e.g., Diaion HP-20) or Sephadex LH-20. Elute with a stepwise gradient of methanol in water (from 0% to 100% methanol).
-
Fraction Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water) and visualizing under UV light. Pool the fractions containing the compound of interest.
-
Silica Gel Chromatography: Further purify the pooled fractions using silica gel column chromatography with a gradient elution system, such as chloroform:methanol or ethyl acetate:methanol.
-
Preparative HPLC: For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column. An isocratic or gradient elution with a mobile phase of acetonitrile and water (with a small percentage of formic acid for better peak shape) is typically used.
Structure Elucidation
The structure of the isolated compound should be confirmed using modern spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure, including the stereochemistry of the glycosidic bond and the double bond. 2D NMR techniques (COSY, HMQC, HMBC) will be crucial for complete structural assignment.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of 4-O-beta-D-glucopyranosyl-cis-coumaric acid. However, based on the known activities of its aglycone, p-coumaric acid, and other related phenolic compounds, several potential areas of investigation can be proposed.
p-Coumaric acid is known to possess antioxidant, anti-inflammatory, and anticancer properties. The glycosylation in 4-O-beta-D-glucopyranosyl-cis-coumaric acid may modulate these activities.
A proposed logical relationship for the biological action of phenolic compounds like the one is outlined below.
Caption: Postulated biological activities based on related compounds.
Further research is required to elucidate the specific molecular targets and signaling pathways modulated by 4-O-beta-D-glucopyranosyl-cis-coumaric acid.
Quantitative Data
As of the date of this guide, specific quantitative data regarding the yield, purity, and biological activity (e.g., IC50 values) of 4-O-beta-D-glucopyranosyl-cis-coumaric acid from published studies are not available. The tables below are provided as templates for researchers to populate with their own experimental data.
Table 2: Isolation and Purification Yield
| Step | Starting Material (g) | Final Product (mg) | Yield (%) | Purity (%) |
| Crude Extraction | ||||
| n-Butanol Fraction | ||||
| Column Chromatography 1 | ||||
| Column Chromatography 2 | ||||
| Preparative HPLC |
Table 3: Biological Activity
| Assay | Cell Line / Target | IC50 / EC50 (µM) | Positive Control |
| DPPH Radical Scavenging | - | Ascorbic Acid | |
| Nitric Oxide Inhibition | RAW 264.7 | L-NAME | |
| Cytotoxicity (MTT Assay) | e.g., HeLa, MCF-7 | Doxorubicin |
Conclusion and Future Directions
4-O-beta-D-Glucopyranosyl-cis-coumaric acid represents an intriguing natural product with potential for further scientific investigation. This guide provides a foundational framework for its isolation and characterization. The lack of detailed published data highlights a significant research gap. Future studies should focus on:
-
Definitive Isolation and Characterization: Publishing a comprehensive study detailing the first isolation of this compound from a natural source, including complete spectroscopic data.
-
Quantitative Biological Evaluation: Systematically evaluating its antioxidant, anti-inflammatory, anticancer, and other biological activities to determine its potency and efficacy.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms and signaling pathways through which it exerts its biological effects.
-
Comparative Studies: Comparing the bioactivity of the cis-isomer with its trans-isomer and the aglycone to understand the structure-activity relationship.
By addressing these research areas, the scientific community can unlock the full potential of 4-O-beta-D-glucopyranosyl-cis-coumaric acid for applications in human health and drug development.
References
In-Depth Spectroscopic and Structural Analysis of 4-O-beta-Glucopyranosyl-cis-coumaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and structural elucidation of 4-O-beta-Glucopyranosyl-cis-coumaric acid, a naturally occurring phenolic glycoside. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound.
Spectroscopic Data
The structural confirmation of this compound relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides the elemental composition and exact mass of the molecule.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₈ | [1] |
| Molecular Weight | 326.30 g/mol | [1] |
| Exact Mass | 326.10016753 Da | [1] |
Nuclear Magnetic Resonance (NMR) Data
¹H and ¹³C NMR spectroscopy are essential for determining the connectivity and stereochemistry of the molecule. The following data were reported for (Z)-4-coumaric acid 4-O-β-D-glucopyranoside isolated from Acanthus ilicifolius.[2][3]
Table 1: ¹H NMR Spectroscopic Data (CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| cis-Coumaroyl moiety | |||
| 2, 6 | 7.64 | d | 8.5 |
| 3, 5 | 7.08 | d | 8.5 |
| 7 | 6.81 | d | 13.0 |
| 8 | 5.82 | d | 13.0 |
| β-Glucopyranosyl moiety | |||
| 1' | 4.95 | d | 7.5 |
| 2' | 3.52 | m | |
| 3' | 3.48 | m | |
| 4' | 3.45 | m | |
| 5' | 3.41 | m | |
| 6'a | 3.90 | dd | 12.0, 2.0 |
| 6'b | 3.72 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Spectroscopic Data (CD₃OD)
| Position | δC (ppm) |
| cis-Coumaroyl moiety | |
| 1 | 130.2 |
| 2, 6 | 131.8 |
| 3, 5 | 117.5 |
| 4 | 159.2 |
| 7 | 144.1 |
| 8 | 118.1 |
| 9 | 169.5 |
| β-Glucopyranosyl moiety | |
| 1' | 102.3 |
| 2' | 75.0 |
| 3' | 77.9 |
| 4' | 71.4 |
| 5' | 78.3 |
| 6' | 62.6 |
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies for the isolation and spectroscopic analysis of natural products of this class.
Isolation and Purification
The aerial parts of the plant material are typically dried, powdered, and extracted with methanol (MeOH). The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The fraction containing the target compound (often the EtOAc or n-BuOH fraction) is subjected to repeated column chromatography on silica gel, Sephadex LH-20, or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Mass Spectrometry
Mass spectra are recorded on a mass spectrometer, often using electrospray ionization (ESI) in negative or positive ion mode. High-resolution mass spectrometry (HRMS) is performed to determine the exact mass and elemental composition.
NMR Spectroscopy
NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The purified compound is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals. Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the structure of the molecule.
Structural Elucidation and Visualization
The structure of this compound is elucidated by interpreting the spectroscopic data. The key features are:
-
The characteristic AB system in the ¹H NMR spectrum with a coupling constant of approximately 13.0 Hz for the olefinic protons (H-7 and H-8) confirms the cis (or Z) configuration of the double bond.
-
The signals in the aromatic region of the ¹H NMR spectrum, showing an AA'BB' system, indicate a 1,4-disubstituted benzene ring.
-
The anomeric proton signal of the glucose unit appears as a doublet with a coupling constant of around 7.5 Hz, which is characteristic of a β-anomeric configuration.
-
2D NMR experiments, such as HMBC, would show a correlation between the anomeric proton (H-1') of the glucose moiety and the C-4 of the coumaric acid moiety, confirming the O-glycosidic linkage at this position.
Below is a diagram illustrating the structural connectivity of this compound.
Caption: Structure of this compound.
References
A Comprehensive Technical Review of 4-O-beta-Glucopyranosyl-cis-coumaric Acid: Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-beta-Glucopyranosyl-cis-coumaric acid is a naturally occurring phenolic compound belonging to the hydroxycinnamic acid glycoside family. It is the cis-isomer of the more commonly studied trans-p-coumaric acid glucoside. While extensive research has focused on the biological activities of p-coumaric acid and its trans-isomers, the unique biological profile of the cis-glucoside is an emerging area of scientific interest. This technical guide provides an in-depth analysis of the known and potential biological activities of this compound, with a focus on its anti-inflammatory and other therapeutic properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.
Core Biological Activities
The biological activities of this compound are primarily linked to its anti-inflammatory and enzyme-inhibitory properties. While direct studies on this specific molecule are limited, research on closely related compounds, particularly its aglycone (p-coumaric acid), provides a strong foundation for understanding its potential therapeutic effects.
Anti-inflammatory Activity
The primary evidence for the anti-inflammatory potential of this compound stems from its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory therapies.
While specific IC50 values for nitric oxide inhibition by this compound are not yet available in the literature, the known inhibitory effect suggests a mechanism that likely involves the modulation of key inflammatory signaling pathways.
Inhibition of Cytochrome P450 Enzymes
This compound has been shown to inhibit certain cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the efficacy and toxicity of co-administered therapeutic agents.
A study investigating the inhibitory activity of this compound on rat liver microsomes provided the following quantitative data[1]:
| Enzyme | Inhibition Type | Inhibition Constant (Ki) (μmol L-1) |
| CYP3A4 | Anti-competitive | 5.56[1] |
| CYP1A2 | Anti-competitive | 19.91[1] |
These findings indicate a moderate inhibitory effect on CYP3A4 and a weaker effect on CYP1A2, suggesting a potential for drug interactions that should be considered in any therapeutic application.
Potential Therapeutic Applications
Based on its known anti-inflammatory properties and the broader activities of related coumaric acid derivatives, this compound holds promise for several therapeutic areas.
Anti-Cancer Potential
While direct studies on the anti-cancer activity of this compound are lacking, its aglycone, p-coumaric acid, has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including colon cancer[2][3]. The mechanisms often involve the modulation of cell cycle and induction of apoptosis. Further research is warranted to investigate if the cis-glucoside derivative retains or possesses enhanced anti-cancer properties.
Antioxidant Potential
Phenolic compounds are well-known for their antioxidant activities. p-Coumaric acid exhibits potent free radical scavenging and antioxidant effects[4][5]. It is plausible that this compound also possesses antioxidant properties, which would contribute to its overall therapeutic potential by mitigating oxidative stress, a key factor in many chronic diseases.
Signaling Pathways
The anti-inflammatory effects of coumaric acid derivatives are often mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is not yet available, the established mechanisms for p-coumaric acid provide a strong hypothetical framework.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). p-Coumaric acid has been shown to inhibit the activation of NF-κB in LPS-stimulated macrophages[6][7]. This inhibition is typically achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn prevents the translocation of the active NF-κB dimer to the nucleus.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation and cellular stress responses. p-Coumaric acid has been demonstrated to suppress the phosphorylation of ERK1/2 and JNK in response to inflammatory stimuli[6][8]. By inhibiting these kinases, the downstream activation of transcription factors that drive inflammatory gene expression is reduced.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.
Inhibition of Nitric Oxide Production in Macrophages
This assay is fundamental for evaluating the anti-inflammatory potential of the compound.
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
The cells are then pre-treated with various concentrations of this compound for 1-2 hours.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to induce nitric oxide production.
2. Nitrite Quantification (Griess Assay):
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
50 μL of the supernatant is mixed with 50 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
Measurement of Inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in cell culture supernatants or biological fluids.
1. Sample Preparation:
-
Cell culture supernatants are collected from cells treated as described in the nitric oxide inhibition assay.
-
Samples may need to be diluted to fall within the detection range of the assay.
2. ELISA Procedure (Sandwich ELISA):
-
A 96-well plate is pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody).
-
The plate is washed, and non-specific binding sites are blocked.
-
The prepared samples and standards of known cytokine concentrations are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.
-
The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
After a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. Its demonstrated ability to inhibit nitric oxide production and modulate the activity of key drug-metabolizing enzymes highlights its biological significance. The inferred mechanisms of action, through the inhibition of the NF-κB and MAPK signaling pathways, provide a solid basis for further investigation.
Future research should focus on several key areas:
-
Quantitative Bioactivity: Determining the IC50 values for the inhibition of nitric oxide and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) is crucial for understanding the potency of this compound.
-
Antioxidant Capacity: A thorough evaluation of its antioxidant potential using standard assays such as DPPH and ORAC will provide a more complete biological profile.
-
Comparative Studies: Directly comparing the anti-inflammatory and antioxidant activities of the cis- and trans-isomers of 4-O-beta-Glucopyranosyl-coumaric acid will elucidate the impact of stereochemistry on its biological function.
-
In Vivo Studies: Preclinical animal models of inflammatory diseases are necessary to validate the in vitro findings and assess the therapeutic efficacy and safety of this compound.
-
Signaling Pathway Elucidation: Detailed molecular studies are needed to confirm the precise mechanisms by which this compound modulates the NF-κB and MAPK pathways.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential application in the management of inflammatory and other chronic diseases.
References
- 1. Inhibitory effect of quercetin-3-O-α-rhamnoside, p-coumaric acid, phloridzin and 4-O-β-glucopyranosyl-cis-coumaric acid on rats liver microsomes cytochrome P450 enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Preliminary In Vitro Studies of 4-O-beta-D-glucopyranosyl-cis-coumaric acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vitro studies on 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid are limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of its parent compound, p-coumaric acid (p-CA), and its conjugates. The experimental protocols and potential signaling pathways described herein are based on established methodologies for assessing the antioxidant and anti-inflammatory properties of phenolic compounds and should be adapted and validated for the specific compound of interest.
Introduction
4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is a naturally occurring phenolic acid derivative. It belongs to the family of hydroxycinnamic acids, which are widely distributed in the plant kingdom.[1] The parent compound, p-coumaric acid, and its various conjugates have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] Glycosylation, the attachment of a sugar moiety, can significantly impact the bioavailability, stability, and biological activity of phenolic compounds. This technical guide focuses on the potential in vitro antioxidant and anti-inflammatory properties of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid, providing detailed experimental protocols and exploring the likely underlying signaling pathways.
Potential In Vitro Biological Activities
Based on the known bioactivities of p-coumaric acid and its derivatives, 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is hypothesized to possess significant antioxidant and anti-inflammatory effects.
Antioxidant Activity
Phenolic compounds like p-coumaric acid exert their antioxidant effects through various mechanisms, including free radical scavenging and metal chelation.[1] In vitro studies have demonstrated the potent antioxidant capacity of p-coumaric acid.[3] For instance, at a concentration of 45 µg/mL, p-coumaric acid was found to inhibit lipid peroxidation by 71.2%.[3]
Table 1: Illustrative Antioxidant Activity of p-Coumaric Acid
| Assay | Compound | Concentration | % Inhibition/Activity | Reference |
| Lipid Peroxidation | p-Coumaric Acid | 45 µg/mL | 71.2% | [3] |
| DPPH Radical Scavenging | p-Coumaric Acid | Not specified | Effective | [3] |
| ABTS Radical Scavenging | p-Coumaric Acid | Not specified | Effective | [3] |
| Ferrous Ion (Fe2+) Chelating | p-Coumaric Acid | 50 µg/mL | 52.22% | [4] |
Anti-inflammatory Activity
p-Coumaric acid has been shown to exhibit anti-inflammatory properties by interfering with key inflammatory signaling pathways such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators.[1] A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), which produce nitric oxide (NO), a key inflammatory mediator.
Table 2: Illustrative Anti-inflammatory Activity of p-Coumaric Acid Conjugates
| Assay | Compound | Cell Line | Concentration | Effect | Reference |
| Anti-proliferative | 4-O-(2″-O-Acetyl-6″-O-pcoumaroyl-D-glucopyranosyl)-p-CA | A549 (Lung Cancer) | IC50: 37.73 µg/mL | High anti-proliferative activity | [5] |
| Anti-proliferative | 4-O-(2″-O-Acetyl-6″-O-pcoumaroyl-D-glucopyranosyl)-p-CA | NCI-H1299 (Lung Cancer) | IC50: 50.6 µg/mL | High anti-proliferative activity | [5] |
| Anti-proliferative | 4-O-(2″-O-Acetyl-6″-O-pcoumaroyl-D-glucopyranosyl)-p-CA | HCC827 (Lung Cancer) | IC50: 62.0 µg/mL | High anti-proliferative activity | [5] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the antioxidant and anti-inflammatory potential of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the free radical scavenging ability of a compound.[6]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (4-O-beta-D-glucopyranosyl-cis-p-coumaric acid)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Compound and Control: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). Prepare serial dilutions of the test compound and the positive control to obtain a range of concentrations.
-
Assay:
-
To each well of a 96-well plate, add a specific volume of the test compound or positive control at different concentrations.
-
Add the DPPH solution to each well.
-
Include a blank control containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the test compound.
-
IC50 Value: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay is used to evaluate the potential of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophages.[9][10]
Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The amount of NO produced can be indirectly measured by quantifying the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[11]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (4-O-beta-D-glucopyranosyl-cis-p-coumaric acid)
-
Positive control (e.g., L-NMMA, a known iNOS inhibitor)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[10]
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Include a control group with cells treated with LPS only and a vehicle control group.
-
-
Nitrite Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Cell Viability Assay: It is crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.[12]
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Potential Signaling Pathways
The anti-inflammatory effects of p-coumaric acid and its derivatives are likely mediated through the modulation of key signaling pathways involved in the inflammatory response.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[14] p-Coumaric acid has been shown to inhibit the activation of NF-κB.[1]
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway.
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway
The MAPK family of proteins, including ERK, JNK, and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation.[15] LPS can activate MAPK pathways, which in turn can lead to the activation of transcription factors, such as AP-1, that are involved in the expression of pro-inflammatory genes.[16] The modulation of MAPK pathways is another potential mechanism by which 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid may exert its anti-inflammatory effects.
Caption: Hypothesized Modulation of the MAPK Signaling Pathway.
Conclusion and Future Directions
While direct experimental data for 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is currently limited, the extensive research on its parent compound, p-coumaric acid, and related conjugates strongly suggests its potential as a valuable bioactive molecule with antioxidant and anti-inflammatory properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to initiate in vitro investigations into the specific biological activities of this compound. Future studies should focus on isolating or synthesizing sufficient quantities of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid to perform these in vitro assays and elucidate its precise mechanisms of action. Such research will be instrumental in unlocking the therapeutic potential of this natural product for applications in pharmaceuticals and nutraceuticals.
References
- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of p-coumaric acid against oxidant and hyperlipidemia-an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 15. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 16. assaygenie.com [assaygenie.com]
The Enigmatic Role of 4-O-beta-D-Glucopyranosyl-cis-coumaric Acid in Plant Metabolism: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-beta-D-Glucopyranosyl-cis-coumaric acid is a naturally occurring phenolic glycoside found in various plant species. As a derivative of p-coumaric acid, a central intermediate in the phenylpropanoid pathway, this molecule is situated at a critical metabolic crossroads. The phenylpropanoid pathway is responsible for the biosynthesis of a vast array of secondary metabolites essential for plant growth, development, and defense, including lignin, flavonoids, and coumarins. While the roles of its aglycone, p-coumaric acid, in plant stress responses are increasingly understood, the specific functions of its cis-isomer glucoside remain largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge on 4-O-beta-D-glucopyranosyl-cis-coumaric acid, including its biosynthesis, potential roles in plant metabolism and stress responses, and detailed experimental protocols for its study. The conspicuous absence of quantitative data on its abundance in plant tissues and its response to environmental stimuli highlights a significant research gap and a promising avenue for future investigation.
Introduction
Plants produce a diverse arsenal of specialized metabolites to interact with their environment. Among these, phenylpropanoids represent a major class of compounds derived from the shikimate pathway. The precursor for this vast array of molecules is phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaric acid. The isomerization of the more stable trans-p-coumaric acid to cis-p-coumaric acid, often induced by UV radiation, adds another layer of complexity and potential for functional diversification. Glycosylation, the attachment of sugar moieties to these molecules, is a common modification that alters their solubility, stability, and biological activity.
4-O-beta-D-Glucopyranosyl-cis-coumaric acid is one such glycoside, formed by the attachment of a glucose molecule to the hydroxyl group of cis-p-coumaric acid. Its presence has been reported in a variety of plant species, suggesting a conserved, yet undefined, role in plant physiology.[1] This whitepaper aims to synthesize the available information on this intriguing molecule, providing a foundation for future research into its metabolic significance and potential applications.
Biosynthesis of 4-O-beta-D-Glucopyranosyl-cis-coumaric Acid
The biosynthesis of 4-O-beta-D-glucopyranosyl-cis-coumaric acid is intrinsically linked to the general phenylpropanoid pathway.
The Phenylpropanoid Pathway: A Precursor Factory
The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to produce trans-p-coumaric acid. This is then activated to its CoA-thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) .
The Isomerization Step: A Gateway to Novel Functions
The formation of the cis-isomer of p-coumaric acid is a key step. While the trans-isomer is generally more stable and abundant, the conversion to the cis-form can be catalyzed by enzymes or induced by environmental factors such as UV light.[2] This isomerization is significant as the two isomers can have distinct biological activities.
The Glucosylation Step: Adding a Sugar Tag
The final step in the formation of 4-O-beta-D-glucopyranosyl-cis-coumaric acid is the glucosylation of cis-p-coumaric acid. This reaction is catalyzed by a specific UDP-glucose:cis-p-coumarate glucosyltransferase (EC 2.4.1.209) .[3] This enzyme utilizes UDP-glucose as the activated sugar donor to attach a glucose moiety to the 4-hydroxyl group of cis-p-coumaric acid.[3]
Potential Roles in Plant Metabolism and Stress Response
While direct evidence for the physiological role of 4-O-beta-D-glucopyranosyl-cis-coumaric acid is scarce, its function can be inferred from the known activities of its precursors and related compounds.
Role in Plant Development
p-Coumaric acid and its derivatives are integral components of the plant cell wall, contributing to lignin and suberin biosynthesis. The glucosylation of cis-p-coumaric acid may serve as a mechanism for its storage and transport to specific tissues where it can be hydrolyzed to release the active aglycone for incorporation into these structural polymers.
Involvement in Biotic Stress Responses
Phenylpropanoids are well-known for their roles in plant defense against pathogens. p-Coumaric acid has been shown to possess antimicrobial properties and can accumulate in response to infection. Glycosylation can modulate the bioactivity of such defense compounds, and in some cases, the glycosylated form is the active molecule recognized by pathogens or involved in signaling. The glucosylation of cis-p-coumaric acid could therefore be a part of a plant's chemical defense strategy.
Response to Abiotic Stress
The accumulation of phenylpropanoids is a common plant response to various abiotic stresses, including UV radiation, drought, and nutrient deficiency. The isomerization of trans- to cis-p-coumaric acid is directly influenced by UV light, suggesting a role for the cis-isomer and its derivatives in UV protection.[2] Furthermore, the application of p-coumaric acid has been shown to alleviate the effects of salt stress in some plant species.[3] The glucosylated form could act as a readily available pool of this protective compound during stress conditions.
Quantitative Data: A Research Frontier
A thorough review of the existing literature reveals a significant lack of quantitative data on the concentration of 4-O-beta-D-glucopyranosyl-cis-coumaric acid in different plant tissues and under various environmental conditions. This represents a major gap in our understanding of the metabolic importance of this compound. Future research should focus on developing and applying sensitive analytical methods to quantify this molecule in a range of plant species and in response to biotic and abiotic stimuli.
Table 1: Known Occurrences of 4-O-beta-D-Glucopyranosyl-cis-coumaric acid in the Plant Kingdom
| Plant Species | Family | Reference |
| Acanthus ilicifolius | Acanthaceae | [1] |
| Breynia rostrata | Phyllanthaceae | [1] |
| Nelumbo nucifera | Nelumbonaceae | |
| Medicago truncatula | Fabaceae |
Note: This table is not exhaustive and represents a snapshot of currently available data.
Experimental Protocols
Extraction of 4-O-beta-D-Glucopyranosyl-cis-coumaric Acid from Plant Tissues
References
An In-depth Technical Guide to 4-O-beta-D-Glucopyranosyl-cis-coumaric Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-beta-D-Glucopyranosyl-cis-coumaric acid, a naturally occurring phenolic glycoside, is a derivative of p-coumaric acid, a well-studied hydroxycinnamic acid. This technical guide provides a comprehensive overview of the current knowledge on 4-O-beta-D-glucopyranosyl-cis-coumaric acid and its related derivatives. The document details its chemical properties, natural occurrence, and presents available data on its biological activities, with a focus on its potential anti-inflammatory and antioxidant effects. This guide also outlines experimental protocols for the isolation and analysis of this compound and explores its putative interactions with key cellular signaling pathways, namely the NF-κB and MAPK pathways. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
4-O-beta-D-Glucopyranosyl-cis-coumaric acid is a glycosylated form of cis-p-coumaric acid. As a member of the hydroxycinnamic acid family, it is found in various plant species. The addition of a glucose moiety to the coumaric acid backbone significantly alters its physicochemical properties, such as solubility and bioavailability, which in turn can influence its biological activity. While the aglycone, p-coumaric acid, has been extensively studied for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties, the biological activities of its glycosylated derivatives are less well-characterized. This guide aims to consolidate the existing information on 4-O-beta-D-glucopyranosyl-cis-coumaric acid and its derivatives to facilitate further research and development.
Chemical and Physical Properties
4-O-beta-D-Glucopyranosyl-cis-coumaric acid is characterized by the presence of a cis-configured double bond in the propenoic acid side chain, which is attached to a phenol ring glycosidically linked to a beta-D-glucose molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₈ | [1][2][3] |
| Molecular Weight | 326.30 g/mol | [1][2][3] |
| CAS Number | 117405-48-8 | [2][4] |
| Appearance | Solid (presumed) | |
| Solubility | Expected to have higher water solubility than its aglycone | |
| Synonyms | (2Z)-3-[4-(β-D-glucopyranosyloxy)phenyl]acrylic acid, cis-p-Coumaric acid 4-O-β-D-glucoside | [1] |
Derivatives of 4-O-beta-D-Glucopyranosyl-cis-coumaric Acid
Derivatives of 4-O-beta-D-glucopyranosyl-cis-coumaric acid are primarily formed through modifications of the glucose moiety or the coumaric acid backbone. These modifications can include:
-
Acylation: Esterification of the hydroxyl groups of the glucose unit with small aliphatic or aromatic acids. An example is 4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-coumaric acid, which has shown anti-proliferative activity.[5]
-
Glycosylation: Attachment of additional sugar units to the glucose moiety, forming di- or oligosaccharides. An example is cis-p-Coumaric acid 4-[apiosyl-(1->2)-glucoside].[6]
-
Isomerization: The cis/trans isomerization of the double bond in the coumaric acid moiety is a key transformation, with the trans-isomer often being the more stable and abundant form in nature.
The synthesis of these derivatives can be achieved through both chemical and enzymatic methods. Enzymatic synthesis, utilizing glycosidases and transglycosidases, offers a regioselective and stereoselective approach to glycosylation.[7][8][9]
Biological Activities and Quantitative Data
While specific quantitative data for the biological activity of 4-O-beta-D-glucopyranosyl-cis-coumaric acid is limited, its potential can be inferred from studies on its aglycone and other related derivatives. The primary reported activity is its inhibitory effect on lipopolysaccharide-induced nitric oxide production, suggesting anti-inflammatory potential.[4]
Anti-inflammatory Activity
The aglycone, p-coumaric acid, has demonstrated significant anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6 in various in vitro and in vivo models.[5]
| Compound | Assay | Cell Line/Model | Endpoint | Result | Reference |
| p-Coumaric acid | LPS-induced inflammation | RAW 264.7 macrophages | NO, iNOS, COX-2, TNF-α, IL-1β expression | Inhibition | |
| p-Coumaric acid | Adjuvant-induced arthritis | Rats | TNF-α, circulating immune complexes | Reduction |
Antioxidant Activity
p-Coumaric acid is a known antioxidant. Its ability to scavenge free radicals and chelate metal ions has been documented in various antioxidant assays.[5]
| Compound | Assay | Result | Reference |
| p-Coumaric acid | DPPH radical scavenging | Effective scavenging | |
| p-Coumaric acid | ABTS radical scavenging | Effective scavenging | |
| p-Coumaric acid | Ferric reducing antioxidant power (FRAP) | Reducing power demonstrated | |
| p-Coumaric acid | Lipid peroxidation inhibition | Inhibition of lipid peroxidation |
Anticancer Activity
A derivative, 4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-CA, has shown anti-proliferative activity against lung cancer cell lines.[5]
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| 4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-CA | A549 (Lung cancer) | 37.73 | [5] |
| NCI-H1299 (Lung cancer) | 50.6 | [5] | |
| HCC827 (Lung cancer) | 62.0 | [5] |
Experimental Protocols
Isolation of 4-O-beta-D-Glucopyranosyl-cis-coumaric Acid from Plant Material
The following protocol is a general guideline for the isolation of phenolic glucosides from plant sources and can be adapted for 4-O-beta-D-glucopyranosyl-cis-coumaric acid.
Objective: To extract and purify 4-O-beta-D-glucopyranosyl-cis-coumaric acid from a plant matrix.
Materials:
-
Dried and powdered plant material
-
Methanol or ethanol (80% aqueous solution)
-
n-Hexane
-
Ethyl acetate
-
Water (deionized)
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a preparative column (e.g., C18)
-
Solvents for HPLC (acetonitrile, water, formic acid or acetic acid)
Procedure:
-
Extraction: a. Macerate the powdered plant material with 80% aqueous methanol or ethanol at room temperature for 24-48 hours. b. Filter the extract and repeat the extraction process with fresh solvent. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude aqueous extract.
-
Liquid-Liquid Partitioning: a. Defat the aqueous extract by partitioning with n-hexane to remove nonpolar compounds. b. Subsequently, partition the aqueous layer with ethyl acetate to separate compounds of intermediate polarity. The target compound is expected to remain in the aqueous phase due to its high polarity.
-
Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the aqueous extract onto the cartridge. c. Wash the cartridge with water to remove highly polar impurities. d. Elute the phenolic compounds with increasing concentrations of methanol in water.
-
Preparative HPLC: a. Further purify the fractions containing the target compound using a preparative HPLC system with a C18 column. b. Use a gradient elution with a mobile phase consisting of water (with 0.1% formic or acetic acid) and acetonitrile. c. Collect the fractions corresponding to the peak of 4-O-beta-D-glucopyranosyl-cis-coumaric acid, identified by analytical HPLC and/or LC-MS. d. Lyophilize the purified fractions to obtain the solid compound.
Diagram of the Isolation Workflow:
Caption: General workflow for the isolation of 4-O-beta-D-glucopyranosyl-cis-coumaric acid.
DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the antioxidant activity of a compound.
Objective: To determine the free radical scavenging activity of 4-O-beta-D-glucopyranosyl-cis-coumaric acid.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (4-O-beta-D-glucopyranosyl-cis-coumaric acid)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test solutions: Prepare a series of dilutions of the test compound and the positive control in methanol.
-
Assay: a. In a 96-well plate, add a fixed volume of the DPPH solution to each well. b. Add an equal volume of the different concentrations of the test compound or positive control to the wells. c. For the blank, add methanol instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without the test compound.
-
Abs_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Diagram of the DPPH Assay Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Signaling Pathway Interactions
While direct evidence for the modulation of signaling pathways by 4-O-beta-D-glucopyranosyl-cis-coumaric acid is lacking, the activities of its aglycone, p-coumaric acid, suggest potential targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. p-Coumaric acid has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. It is plausible that 4-O-beta-D-glucopyranosyl-cis-coumaric acid, either directly or after hydrolysis to its aglycone, could exert anti-inflammatory effects through the modulation of this pathway.
Diagram of the Hypothesized NF-κB Pathway Inhibition:
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are involved in cellular responses to a variety of stimuli and play a role in inflammation. p-Coumaric acid has been reported to modulate MAPK signaling. A synthetic derivative of hydroxycinnamic acid, α-cyano-4-hydroxycinnamate, has been shown to stimulate the p38 signaling pathway.[10] The effect of 4-O-beta-D-glucopyranosyl-cis-coumaric acid on these pathways warrants further investigation.
Diagram of the Potential MAPK Pathway Interaction:
Caption: Potential modulation of the MAPK signaling pathway.
Conclusion and Future Directions
4-O-beta-D-Glucopyranosyl-cis-coumaric acid represents a promising natural product with potential therapeutic applications, particularly in the areas of inflammation and oxidative stress. However, the current body of research on this specific compound is limited. Future research should focus on:
-
Systematic evaluation of biological activities: Conducting comprehensive in vitro and in vivo studies to determine the specific anti-inflammatory, antioxidant, and other pharmacological effects of 4-O-beta-D-glucopyranosyl-cis-coumaric acid and obtaining quantitative data such as IC₅₀ and EC₅₀ values.
-
Elucidation of mechanisms of action: Investigating the direct effects of the glycoside on key signaling pathways, including NF-κB and MAPK, to understand its molecular mechanisms.
-
Pharmacokinetic and bioavailability studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of 4-O-beta-D-glucopyranosyl-cis-coumaric acid to understand its fate in the body and its potential for systemic effects.
-
Synthesis of novel derivatives: Exploring the synthesis of new derivatives to enhance biological activity and improve pharmacokinetic properties.
This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of 4-O-beta-D-glucopyranosyl-cis-coumaric acid and its therapeutic potential.
References
- 1. 4'-O-beta-D-glucosyl-cis-p-coumaric acid | C15H18O8 | CID 10604651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS: 117405-48-8 | ChemNorm [chemnorm.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | 117405-48-8 [chemicalbook.com]
- 5. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cis-p-Coumaric acid 4-[apiosyl-(1->2)-glucoside] | C20H26O12 | CID 131752145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Enzymatic synthesis of phenolic acid glucosyl esters to test activities on cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-cyano-4-hydroxycinnamate impairs pancreatic cancer cells by stimulating the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 4-O-beta-D-Glucopyranosyl-cis-coumaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 4-O-beta-D-glucopyranosyl-cis-coumaric acid, a phenylpropanoid glycoside. Given the limited direct research on the stability of this specific cis-isomer, this document synthesizes information from studies on closely related compounds, including its trans-isomer and other hydroxycinnamic acid derivatives. It outlines the expected degradation pathways and provides detailed experimental protocols for researchers to conduct robust stability assessments.
Core Concepts in Stability
4-O-beta-D-Glucopyranosyl-cis-coumaric acid belongs to the class of phenylpropanoid glycosides. Its stability is influenced by the inherent characteristics of the p-coumaric acid backbone and the attached glucose moiety. The primary factors governing its degradation are pH, temperature, and exposure to light.
-
Isomerization : The cis-configuration of the double bond in the coumaric acid chain is generally less stable than the corresponding trans-isomer. The thermal equilibrium for cinnamic acids strongly favors the trans-form[1]. Exposure to energy, particularly UV light, can induce isomerization between the cis and trans forms[2][3][4].
-
Hydrolysis : The glycosidic bond linking the glucose molecule to the coumaric acid is susceptible to hydrolysis, particularly under acidic or basic conditions. This cleavage would yield cis-p-coumaric acid and D-glucose.
-
Oxidation : Like other phenolic compounds, the hydroxyl group on the phenyl ring makes the molecule susceptible to oxidation, which can lead to discoloration and loss of biological activity[2].
-
Photodegradation : Beyond isomerization, exposure to UV light can lead to other photochemical reactions, such as [2+2] cycloaddition, especially in concentrated solutions or the solid state, forming dimers like truxillic and truxinic acids[3][5].
Glycosylation is a key factor that generally enhances the stability and solubility of phenylpropanoids[2]. Studies on analogous compounds have shown that O-glucosides are among the most stable forms of hydroxycinnamic acid derivatives[4].
Quantitative Stability Data
Specific kinetic studies on the degradation of 4-O-beta-D-glucopyranosyl-cis-coumaric acid under a range of controlled conditions are not extensively available in public literature. However, a study on the stability of phenolic compounds in black currant juice provides the most direct quantitative insight available to date.
| Condition | Matrix | Duration | Compound Tested | Degradation | Key Observation | Reference |
| Room Temperature (in light and dark) | Black Currant Juice | 1 Year | (Z)-p-coumaric acid 4-O-β-d-glucopyranoside | 20-40% | Light exposure induced the isomerization of (E)-coumaric acid compounds into their corresponding (Z)-isomers. | [4] |
| +4 °C | Black Currant Juice | 1 Year | (Z)-p-coumaric acid 4-O-β-d-glucopyranoside | Significantly more stable than at room temperature | Low-temperature storage is necessary to retain the original composition. | [4] |
(Z)-p-coumaric acid 4-O-β-d-glucopyranoside is a synonym for 4-O-beta-D-glucopyranosyl-cis-coumaric acid.
Degradation Pathways and Experimental Workflow
The primary degradation pathways for 4-O-beta-D-glucopyranosyl-cis-coumaric acid are isomerization to its trans counterpart and hydrolysis of the glycosidic linkage.
Caption: Primary degradation pathways for the target molecule.
A systematic approach is required to fully characterize the stability of the compound. The following workflow outlines the key steps for a comprehensive stability assessment.
Caption: Logical workflow for a comprehensive stability assessment.
Experimental Protocols
This section provides detailed methodologies for conducting stability studies on 4-O-beta-D-glucopyranosyl-cis-coumaric acid. These protocols are adapted from validated methods for closely related hydroxycinnamic acids and are designed to meet ICH guidelines[6][7][8].
Stability-Indicating HPLC-DAD Method
A stability-indicating method is crucial to separate the intact drug from its degradation products.
-
Instrumentation : HPLC system with a Diode Array Detector (DAD) and a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution is recommended.
-
Solvent A: Water with 0.1% Formic Acid or Acetic Acid (adjust pH to ~3.0).
-
Solvent B: Methanol or Acetonitrile.
-
Example Gradient: Start with 5-10% B, ramp to 90-95% B over 20-30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : Monitor at a wavelength of ~310-320 nm for the coumaric acid chromophore. The DAD should be set to scan a wider range (e.g., 200-400 nm) to monitor for the appearance of degradation products with different spectral properties.
-
Column Temperature : 25-30 °C.
-
Injection Volume : 10-20 µL.
-
Validation : The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). Specificity is confirmed through forced degradation studies.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of the analytical method[9][10]. The goal is to achieve 5-20% degradation of the active substance.
-
Stock Solution Preparation : Prepare a stock solution of 4-O-beta-D-glucopyranosyl-cis-coumaric acid in a suitable solvent (e.g., methanol or a methanol:water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis :
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration (e.g., 50 µg/mL) for HPLC analysis.
-
-
Base Hydrolysis :
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep at room temperature for a defined period, monitoring periodically due to potentially rapid degradation.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation :
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Store at room temperature, protected from light, for up to 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation :
-
Expose a solid sample of the compound to dry heat in a calibrated oven (e.g., 70 °C) for a set period.
-
Also, expose a solution of the compound to heat (e.g., 60-80 °C) in the dark.
-
At specified time points, withdraw samples, cool, and dilute for HPLC analysis.
-
-
Photostability Testing :
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Use a validated chemical actinometric system or a calibrated radiometer/lux meter to monitor light exposure.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze samples at appropriate time points by HPLC.
-
For all stress conditions, analyze the stressed samples against a non-degraded reference solution to calculate the percentage degradation and perform peak purity analysis using the DAD to ensure the specificity of the method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. phcogj.com [phcogj.com]
- 7. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sgs.com [sgs.com]
- 10. rjptonline.org [rjptonline.org]
Methodological & Application
Application Notes and Protocols for the Quantification of 4-O-beta-D-Glucopyranosyl-cis-p-coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is a glycosylated form of p-coumaric acid, a phenolic compound found in various plants. The cis-isomer and its glycosidic form are of increasing interest due to their potential biological activities, including antioxidant and anti-inflammatory properties. Accurate quantification of this specific isomer is crucial for pharmacokinetic studies, quality control of natural products, and in drug discovery and development. These application notes provide detailed protocols for the quantification of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid in various matrices, primarily focusing on plant extracts and biological fluids. The methods described include direct analysis by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), as well as an indirect method involving hydrolysis.
Analytical Methods Overview
The quantification of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid can be approached through two main strategies:
-
Direct Quantification: This involves the direct measurement of the intact glycoside using chromatographic techniques.
-
HPLC-DAD: Suitable for relatively simple matrices where the compound is present at higher concentrations.
-
UPLC-MS/MS: Offers high sensitivity and selectivity, making it the preferred method for complex matrices and low concentrations.
-
-
Indirect Quantification: This method involves the hydrolysis of the glycosidic bond to release the aglycone (p-coumaric acid), which is then quantified. This approach is useful when a standard for the glycoside is unavailable or as a complementary method.
Data Presentation: Quantitative Parameters for Analytical Methods
The following table summarizes typical performance characteristics for the analytical methods used in the quantification of p-coumaric acid and its derivatives. These values can serve as a benchmark when developing and validating a method for 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid.
| Analytical Method | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-DAD | Plant Extract | >0.999 | 0.097 - 0.467 mg/L | 0.097 - 0.496 mg/L | 88.07 - 109.17 | [1] |
| RP-HPLC | Pineapple Extract | 0.9973 | 0.0208 µg/mL | 0.0694 µg/mL | Not Reported | [2] |
| UPLC-MS/MS | Human Plasma | >0.9993 | - | 0.2 ng/mL (LLOQ) | 99.2 - 108.4 | [3] |
| LC-MS/MS | Plant Extract | ≥ 0.9923 | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
Protocol 1: Direct Quantification by UPLC-MS/MS
This protocol is the recommended method for sensitive and selective quantification of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid.
1. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Vortex for 5 minutes.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction on the residue and combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
2. UPLC-MS/MS Conditions
-
Chromatographic System: Waters ACQUITY UPLC or equivalent.
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B (linear gradient)
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B (linear gradient)
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI mode is typically more sensitive for phenolic acids.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion [M-H]⁻: m/z 325.1
-
Product Ions: The primary fragment is the deprotonated p-coumaric acid at m/z 163.0. A secondary fragment from the loss of CO₂ from the aglycone may be observed at m/z 119.0.[3] The optimal collision energy should be determined empirically.
-
Proposed MRM transition: 325.1 > 163.0
-
3. Quantification
-
Prepare a calibration curve using a certified reference standard of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid in a relevant solvent (e.g., methanol).
-
Spike blank matrix with known concentrations of the standard to prepare matrix-matched calibrants for accurate quantification.
-
Use an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) to correct for matrix effects and variations in instrument response.
Protocol 2: Direct Quantification by HPLC-DAD
This method is suitable for less complex samples with higher concentrations of the analyte.
1. Sample Preparation
-
Follow the same extraction procedure as in Protocol 1.
2. HPLC-DAD Conditions
-
Chromatographic System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile
-
-
Gradient Elution: A gradient similar to the UPLC method can be adapted, with adjusted timings for the longer column.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
DAD Wavelength: Monitor at the UV absorbance maximum of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid (around 310 nm, similar to p-coumaric acid).[5]
3. Quantification
-
Prepare a calibration curve by injecting known concentrations of the standard.
-
Identify the peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard.
-
Quantify the analyte using the calibration curve.
Protocol 3: Indirect Quantification via Hydrolysis
This protocol involves the quantification of the aglycone, p-coumaric acid, after hydrolysis of the glycoside.
1. Hydrolysis Methods
-
Acid Hydrolysis:
-
To 1 mL of the plant extract, add 1 mL of 2 M HCl.
-
Heat the mixture at 90-100 °C for 1-2 hours.[6]
-
Cool the reaction mixture and neutralize with NaOH.
-
Extract the released p-coumaric acid with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.
-
-
Enzymatic Hydrolysis:
-
To 1 mL of the plant extract, add a suitable buffer (e.g., acetate buffer, pH 5).
-
Add a broad-spectrum glycosidase, such as a snailase preparation, which has been shown to be effective for a wide range of flavonoid glycosides.[4]
-
Incubate at the optimal temperature for the enzyme (e.g., 37 °C) for a predetermined time (e.g., 1-24 hours).[6]
-
Stop the reaction by adding an organic solvent like methanol.
-
Centrifuge and filter the supernatant before analysis.
-
2. Quantification of p-Coumaric Acid
-
Analyze the hydrolyzed sample using a validated HPLC-DAD or UPLC-MS/MS method for p-coumaric acid.
-
Use a certified reference standard of p-coumaric acid for calibration.
-
The concentration of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid in the original sample can be calculated based on the molar equivalents of the released p-coumaric acid.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid.
Caption: Hypothetical signaling pathway modulation by 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid.
References
Application Note: HPLC Analysis of 4-O-beta-D-Glucopyranosyl-cis-p-coumaric Acid
Introduction
4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is a phenolic compound found in various plant species. As a derivative of p-coumaric acid, it is of interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and understanding its role in plant biochemistry. This application note describes a detailed protocol for the analysis of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid using High-Performance Liquid Chromatography (HPLC) with UV detection.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions outlined below are based on methods developed for similar phenolic glucosides and the separation of cis/trans isomers of coumaric acid derivatives.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min, 10% B5-20 min, 10-30% B20-25 min, 30-50% B25-30 min, 50-10% B30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 310 nm |
| Injection Volume | 10 µL |
Experimental Protocols
1. Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.
2. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of finely powdered, dried plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol in water.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants.
-
-
Purification (Optional, if matrix interference is high):
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Redissolve the residue in 5 mL of water.
-
Apply the solution to a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the analyte with 10 mL of methanol.
-
-
Final Preparation:
-
Evaporate the final extract or eluate to dryness.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
3. Method Validation Parameters
For researchers developing and validating this method, the following parameters should be assessed according to ICH guidelines:
Table 2: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | Analyze a minimum of five concentrations of the standard. Plot peak area versus concentration and determine the regression equation and correlation coefficient (r²). | r² ≥ 0.999 |
| Precision | Repeatability (Intra-day): Analyze six replicate injections of a standard solution at one concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2% |
| Accuracy | Perform recovery studies by spiking a known amount of the standard into a blank matrix at three different concentration levels. | Recovery between 98% and 102% |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. Often calculated as 3.3 × (standard deviation of the response / slope of the calibration curve). | Signal-to-noise ratio of approximately 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Often calculated as 10 × (standard deviation of the response / slope of the calibration curve). | Signal-to-noise ratio of approximately 10:1 |
| Specificity | The ability to assess the analyte in the presence of components that may be expected to be present. Compare the chromatogram of a blank sample with that of a spiked sample. | No interfering peaks at the retention time of the analyte. |
Visualizations
Application Note and Protocol: Extraction of 4-O-β-D-Glucopyranosyl-cis-p-coumaric Acid from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction, purification, and quantification of 4-O-β-D-glucopyranosyl-cis-p-coumaric acid from plant material. This phenolic acid glycoside, found in various plant species such as Nelumbo nucifera and Medicago truncatula, is of interest for its potential biological activities.[1][2] The described methodology is based on established techniques for the extraction and purification of phenylpropanoid glycosides, a class of compounds to which the target molecule belongs. The protocol includes steps for sample preparation, solvent extraction, preliminary purification using macroporous resin, and final purification by high-speed counter-current chromatography (HSCCC). Additionally, it outlines a validated high-performance liquid chromatography (HPLC) method for the quantification of the isolated compound.
Introduction
4-O-β-D-glucopyranosyl-cis-p-coumaric acid is a naturally occurring phenylpropanoid glycoside. Phenylpropanoid glycosides are a diverse group of plant secondary metabolites known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities.[3] The efficient extraction and purification of these compounds are crucial for further research into their therapeutic potential. This protocol synthesizes common methodologies for phenylpropanoid glycoside isolation to provide a robust starting point for obtaining high-purity 4-O-β-D-glucopyranosyl-cis-p-coumaric acid for experimental purposes.
Experimental Protocols
Plant Material Preparation
-
Harvesting and Drying: Collect fresh plant material (e.g., leaves, stems, or flowers) known to contain 4-O-β-D-glucopyranosyl-cis-p-coumaric acid.
-
Grinding: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. Grind the dried material into a fine powder (40-60 mesh) using a laboratory mill.
-
Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation of the target compound.
Extraction
-
Solvent Selection: Methanol is a commonly used and effective solvent for the extraction of phenolic compounds, as it can prevent oxidation by enzymes like phenoloxidases.[4] A mixture of methanol and water can also be employed.
-
Procedure:
-
Weigh 100 g of the dried plant powder and place it in a flask.
-
Add 1 L of 80% methanol (v/v) to the flask.
-
Perform extraction using one of the following methods:
-
Maceration: Let the mixture stand at room temperature for 24 hours with occasional shaking.
-
Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate at 40 kHz for 30 minutes at room temperature.
-
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure at 40-50°C using a rotary evaporator to obtain a crude extract.
-
Preliminary Purification using Macroporous Resin Chromatography
-
Resin Preparation: Select a suitable macroporous resin (e.g., D101). Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear.
-
Column Packing: Pack a glass column (e.g., 4.5 cm × 90 cm) with the prepared resin.
-
Sample Loading: Dissolve the crude extract (e.g., 64 g) in 500 mL of deionized water and extract five times with ethyl acetate (2.5 L) to remove less polar compounds.[5] Load the resulting aqueous fraction onto the equilibrated macroporous resin column.[5]
-
Elution:
-
Wash the column with 3 L of deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 60%, 90% v/v), collecting 3 L of each fraction.[5] The fraction containing the target compound (typically in the 20-60% ethanol range) should be determined by thin-layer chromatography (TLC) or HPLC analysis.
-
Concentrate the fraction rich in 4-O-β-D-glucopyranosyl-cis-p-coumaric acid under reduced pressure to yield a partially purified extract.
-
Final Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective technique for the preparative separation and purification of phenylpropanoid glycosides.[3][5][6][7][8]
-
Solvent System Selection: The choice of the two-phase solvent system is critical for successful separation. A common system for phenylpropanoid glycosides is composed of ethyl acetate, n-butanol, and water.[5][6] The optimal ratio should be determined experimentally to achieve a suitable partition coefficient (K) for the target compound. A recommended starting point is ethyl acetate/n-butanol/water (10:6:15, v/v/v).[5]
-
HSCCC Operation:
-
Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the phases to separate.
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Pump the mobile phase (typically the lower phase) through the column at a specific flow rate (e.g., 1.5-2.0 mL/min) while the column is rotating at a set speed (e.g., 800-900 rpm).
-
Dissolve the partially purified extract (e.g., 120 mg) in a small volume of the lower phase and inject it into the column.[5]
-
Continuously monitor the effluent using a UV detector at a suitable wavelength (e.g., 310 nm for coumaric acid derivatives).[4]
-
Collect fractions based on the resulting chromatogram.
-
Analyze the collected fractions by HPLC to identify those containing the pure compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified 4-O-β-D-glucopyranosyl-cis-p-coumaric acid.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
An isocratic reverse-phase HPLC (RP-HPLC) method can be used for the quantification of 4-O-β-D-glucopyranosyl-cis-p-coumaric acid.[4]
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a stock solution of a known concentration of purified 4-O-β-D-glucopyranosyl-cis-p-coumaric acid in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the purified sample, dissolve it in methanol, and dilute to a suitable concentration within the calibration range.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of 4-O-β-D-glucopyranosyl-cis-p-coumaric acid in the sample by interpolating its peak area on the calibration curve.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using the described protocols. The values are illustrative and will vary depending on the plant material and specific experimental conditions.
Table 1: Extraction Yield of Crude and Partially Purified Extracts
| Plant Material (g) | Extraction Method | Crude Extract Yield (g) | Yield (%) | Partially Purified Extract (g) | Yield (%) |
| 100 | Maceration | 15.2 | 15.2 | 8.0 | 8.0 |
| 100 | UAE | 18.5 | 18.5 | 9.8 | 9.8 |
Table 2: HSCCC Purification of 4-O-β-D-Glucopyranosyl-cis-p-coumaric Acid
| Sample | Injected Amount (mg) | Purified Compound (mg) | Purity (%) | Recovery (%) |
| Partially Purified Extract | 120 | 25.3 | >97 | 21.1 |
Table 3: HPLC Method Validation Parameters
| Parameter | Value |
| Retention Time (min) | ~6.6 |
| Linearity Range (µg/mL) | 2-10 |
| Regression Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.3 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.0 |
Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4'-O-beta-D-glucosyl-cis-p-coumaric acid | C15H18O8 | CID 10604651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of phenylpropanoid glycosides from a Chinese herb by HSCCC [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Separation and purification of five phenylpropanoid glycosides from Lamiophlomis rotata (Benth.) Kudo by a macroporous resin column combined with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Synthetic Route for 4-O-beta-D-Glucopyranosyl-cis-coumaric Acid: An Application Note
Introduction
4-O-beta-D-glucopyranosyl-cis-coumaric acid is a phenolic glycoside of interest to researchers in the fields of natural product chemistry, pharmacology, and drug development. Its structure, featuring a cis-configured double bond and a glucose moiety, presents unique synthetic challenges. This application note provides a detailed, step-by-step protocol for the chemical synthesis of 4-O-beta-D-glucopyranosyl-cis-coumaric acid, starting from commercially available p-coumaric acid. The synthetic strategy involves protection of the carboxylic acid, Koenigs-Knorr glycosylation, deprotection, and photoisomerization. This document is intended for researchers, scientists, and professionals in drug development seeking a reliable method for obtaining this compound for further investigation.
Overall Synthetic Scheme
The synthesis of 4-O-beta-D-glucopyranosyl-cis-coumaric acid is a multi-step process that begins with the protection of the carboxylic acid of p-coumaric acid as an ethyl ester. This is followed by the glycosylation of the phenolic hydroxyl group with acetobromoglucose via the Koenigs-Knorr reaction. Subsequent deprotection of the acetyl and ethyl ester groups yields the trans-isomer of the desired product. The final step involves the photoisomerization of the trans-isomer to the target cis-isomer, followed by purification.
Figure 1: Overall synthetic workflow for 4-O-beta-D-glucopyranosyl-cis-coumaric acid.
Experimental Protocols
Step 1: Synthesis of Ethyl trans-p-coumarate (Esterification)
This procedure protects the carboxylic acid of p-coumaric acid as an ethyl ester to prevent its interference in the subsequent glycosylation reaction.[1][2]
Materials:
-
p-Coumaric acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica gel for thin-layer chromatography (TLC)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve p-coumaric acid (e.g., 10.0 g, 60.9 mmol) in absolute ethanol (150 mL) in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (1.5 mL) dropwise to the solution with stirring.
-
Heat the mixture at reflux (approximately 78 °C) for 5 hours.
-
Monitor the reaction progress by TLC using a hexane:ethyl acetate (6:1, v/v) mobile phase.
-
After completion, cool the reaction mixture to room temperature and neutralize it to pH 7.0 by adding a 5% aqueous NaHCO₃ solution.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude ethyl p-coumarate can be used in the next step without further purification or can be purified by silica gel column chromatography.
Step 2: Synthesis of Ethyl 4-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-trans-p-coumarate (Koenigs-Knorr Glycosylation)
This step introduces the protected glucose moiety onto the phenolic hydroxyl group of ethyl p-coumarate using the Koenigs-Knorr reaction.[3][4][5]
Materials:
-
Ethyl trans-p-coumarate
-
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of ethyl trans-p-coumarate (e.g., 5.0 g, 26.0 mmol) in anhydrous DCM (100 mL), add freshly prepared silver(I) oxide (e.g., 9.0 g, 38.8 mmol) and activated 4 Å molecular sieves.
-
Stir the suspension at room temperature under an inert atmosphere (e.g., argon) for 30 minutes.
-
Add a solution of acetobromoglucose (e.g., 12.8 g, 31.2 mmol) in anhydrous DCM (50 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the filter cake with DCM.
-
Combine the filtrates and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected glycoside.
Step 3: Synthesis of 4-O-β-D-Glucopyranosyl-trans-coumaric acid (Deprotection)
This step involves the removal of the acetyl protecting groups from the glucose moiety and the ethyl ester from the coumaric acid backbone using Zemplén deacetylation conditions.[6][7]
Materials:
-
Ethyl 4-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-trans-p-coumarate
-
Anhydrous methanol
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)
-
Amberlite IR-120 (H⁺ form) resin
Procedure:
-
Dissolve the protected glycoside (e.g., 5.0 g, 9.6 mmol) in anhydrous methanol (100 mL).
-
Add a catalytic amount of sodium methoxide solution (e.g., 1 mL of 0.5 M solution) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed. This reaction typically proceeds to completion within a few hours.
-
Neutralize the reaction mixture by adding Amberlite IR-120 (H⁺ form) resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-O-β-D-glucopyranosyl-trans-coumaric acid. The product can be purified by recrystallization or used directly in the next step.
Step 4: Synthesis of 4-O-β-D-Glucopyranosyl-cis-coumaric acid (Photoisomerization and Purification)
The final step involves the conversion of the trans-isomer to the desired cis-isomer via UV irradiation, followed by purification.[8][9][10]
Materials:
-
4-O-β-D-Glucopyranosyl-trans-coumaric acid
-
Methanol
-
Cellulose for column chromatography
-
0.1% Trifluoroacetic acid (TFA) in water
-
UV lamp (e.g., 254 nm or 365 nm)
Procedure:
-
Dissolve the 4-O-β-D-glucopyranosyl-trans-coumaric acid in methanol to prepare a dilute solution (e.g., 1 mg/mL).
-
Irradiate the solution with a UV lamp in a quartz vessel with continuous stirring. The progress of the isomerization can be monitored by HPLC. A photostationary state with a mixture of cis and trans isomers will be reached. The optimal irradiation time should be determined experimentally.
-
After irradiation, concentrate the methanolic solution under reduced pressure.
-
Purify the resulting mixture of isomers using cellulose column chromatography.
-
Pack a column with cellulose and equilibrate with the mobile phase.
-
Dissolve the crude mixture in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a suitable solvent system, such as a mixture of 0.1% aqueous TFA and methanol (e.g., 90:10, v/v), to separate the cis and trans isomers.[9]
-
Collect the fractions containing the cis-isomer (as determined by TLC or HPLC) and concentrate under reduced pressure to yield the final product, 4-O-beta-D-glucopyranosyl-cis-coumaric acid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 4-O-beta-D-glucopyranosyl-cis-coumaric acid. Please note that the yields are indicative and may vary depending on the specific reaction conditions and purification efficiency.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Analytical Data |
| 1 | Ethyl trans-p-coumarate | p-Coumaric acid | Ethanol, H₂SO₄ | >90 | ¹H NMR, ¹³C NMR, MS |
| 2 | Ethyl 4-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-trans-p-coumarate | Ethyl trans-p-coumarate | Acetobromoglucose, Ag₂O | 60-70 | ¹H NMR, ¹³C NMR, MS |
| 3 | 4-O-β-D-Glucopyranosyl-trans-coumaric acid | Protected Glycoside | NaOMe, Methanol | >95 | ¹H NMR, ¹³C NMR, MS |
| 4 | 4-O-β-D-Glucopyranosyl-cis-coumaric acid | trans-Isomer | UV light | Variable (depends on photostationary state and purification) | ¹H NMR, ¹³C NMR, MS, HPLC |
Spectroscopic Data for cis-p-hydroxycinnamic acid (representative for the coumaric acid moiety):
-
¹H-NMR (400 MHz, CDCl₃) δH: 7.35 (2H, d, J = 8.7 Hz, H-3, 5), 6.77 (1H, d, J = 12.9 Hz, H-7), 6.71 (2H, d, J = 8.7 Hz, H-2, 6), 5.74 (1H, d, J = 12.9 Hz, H-8)[11]
-
¹³C-NMR (100 MHz, CD₃OD) δC: 168.9 (C-9), 158.5 (C-1), 142.7 (C-7), 129.7 (C-3, 5), 125.8 (C-4), 115.9 (C-8), 114.4 (C-2, 6)[11]
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 4-O-beta-D-glucopyranosyl-cis-coumaric acid. By following the outlined procedures for esterification, Koenigs-Knorr glycosylation, deprotection, and photoisomerization, researchers can reliably obtain this valuable compound for their studies. The provided workflow diagram and data table offer a clear overview of the synthetic route and expected outcomes. Careful monitoring of each step and appropriate purification techniques are crucial for achieving high purity of the final product.
References
- 1. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl Coumarate|For Research Use [benchchem.com]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Zemplén transesterification: a name reaction that has misled us for 90 years - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Process for the Purification of cis-p-Coumaric Acid by Cellulose Column Chromatography after the Treatment of the trans Isomer with Ultraviolet Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acgpubs.org [acgpubs.org]
Unveiling the Enzyme Inhibitory Potential of 4-O-beta-Glucopyranosyl-cis-coumaric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the enzyme inhibitory properties of 4-O-beta-Glucopyranosyl-cis-coumaric acid, a natural phenolic compound. This document outlines detailed protocols for investigating its effects on cytochrome P450 enzymes, presents key quantitative data, and visualizes the experimental workflow and inhibition mechanism.
Introduction
This compound is a glucoside of cis-p-coumaric acid, a phenolic acid found in various plants. Research has demonstrated its ability to modulate the activity of key metabolic enzymes, particularly members of the cytochrome P450 (CYP) superfamily. Understanding the interaction of this compound with CYP enzymes is crucial for drug development, as these enzymes play a central role in the metabolism of a vast array of xenobiotics, including therapeutic drugs. Inhibition of CYP enzymes can lead to altered drug efficacy and potential adverse drug-drug interactions.
Enzyme Inhibition Profile
Studies have shown that this compound exhibits a specific inhibitory effect on certain cytochrome P450 isoforms. Notably, it has been identified as an inhibitor of CYP3A4 and CYP1A2.[1][2][3] The nature of this inhibition is characterized as anti-competitive, a mechanism where the inhibitor binds only to the enzyme-substrate complex.[1][2][3]
Quantitative Inhibition Data
The inhibitory potency of this compound against specific CYP450 enzymes is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme-substrate complex. A lower Ki value indicates a more potent inhibitor.
| Target Enzyme | Inhibition Type | Inhibition Constant (Ki) | Potency |
| Cytochrome P450 3A4 (CYP3A4) | Anti-competitive | 5.56 µmol L⁻¹ | Moderate |
| Cytochrome P450 1A2 (CYP1A2) | Anti-competitive | 19.91 µmol L⁻¹ | Weak |
Data sourced from studies on rat liver microsomes.[1][2][3]
Experimental Protocols
This section provides detailed protocols for determining the enzyme inhibitory activity of this compound.
Protocol 1: Determination of IC50 for CYP450 Inhibition
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Materials:
-
This compound
-
Rat liver microsomes (as a source of CYP enzymes)
-
Specific CYP450 substrate (e.g., testosterone for CYP3A4, phenacetin for CYP1A2)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well microplate
-
Microplate reader or LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.
-
Prepare the NADPH regenerating system in buffer.
-
Prepare the specific CYP450 substrate solution in buffer.
-
Prepare the rat liver microsomal suspension in buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add buffer and the corresponding concentration of the inhibitor solvent.
-
Control wells (100% enzyme activity): Add microsomal suspension, buffer, and the inhibitor solvent.
-
Test wells: Add microsomal suspension, buffer, and the desired concentrations of this compound.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the microsomes.
-
-
Initiation of Reaction:
-
Add the specific CYP450 substrate to all wells to start the enzymatic reaction.
-
Immediately thereafter, add the NADPH regenerating system to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold solution of acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Determination of Inhibition Type and Ki
This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or anti-competitive) and to determine the inhibition constant (Ki).
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Perform the assay with varying concentrations of both the specific substrate and this compound.
-
Measure the initial reaction velocities (V) at each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as the Lineweaver-Burk plot (1/V vs. 1/[Substrate]) or Dixon plot (1/V vs. [Inhibitor]).
-
For anti-competitive inhibition, the Lineweaver-Burk plot will show a series of parallel lines for different inhibitor concentrations.
-
-
Fit the data to the appropriate enzyme kinetic models using specialized software to calculate the Ki value.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the enzyme inhibitory properties of this compound.
Caption: Experimental workflow for enzyme inhibition studies.
Signaling Pathway and Inhibition Mechanism
Cytochrome P450 enzymes are integral to Phase I metabolism, which involves the modification of xenobiotics to increase their polarity and facilitate their excretion. This compound acts as an anti-competitive inhibitor, binding to the enzyme-substrate complex and rendering it catalytically inactive.
Caption: Anti-competitive inhibition of a CYP enzyme.
References
- 1. Frontiers | Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of quercetin-3-O-α-rhamnoside, p-coumaric acid, phloridzin and 4-O-β-glucopyranosyl-cis-coumaric acid on rats liver microsomes cytochrome P450 enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of 4-O-beta-Glucopyranosyl-cis-coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antioxidant potential of 4-O-beta-Glucopyranosyl-cis-coumaric acid. While specific antioxidant activity data for this compound is not extensively available in public literature, its structural relationship to p-coumaric acid, a well-documented antioxidant, suggests it possesses significant free-radical scavenging capabilities.[1][2][3] This document outlines the protocols for key antioxidant assays—DPPH, ABTS, and FRAP—to enable researchers to quantify its activity.
This compound is a natural phenolic compound.[4][5][6] Phenolic compounds are known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[3][7] The glycosylation of p-coumaric acid may influence its solubility and bioavailability, potentially modulating its antioxidant efficacy in biological systems.[8] The assays described herein are fundamental in vitro methods to characterize the antioxidant profile of this and other related compounds.
Quantitative Data Summary
As of the date of this document, specific quantitative antioxidant activity values (e.g., IC50, Trolox Equivalents) for this compound are not widely reported. The following table is provided as a template for researchers to compile and compare their experimental data. For context, the aglycone, p-coumaric acid, has demonstrated notable antioxidant activity in various assays.[1][2][9]
| Assay | Test Compound Concentration(s) | Positive Control (e.g., Trolox, Ascorbic Acid) | Measured Value (e.g., % Inhibition, Absorbance) | Calculated Value (e.g., IC50, TEAC) |
| DPPH | e.g., 10-500 µM | e.g., Ascorbic Acid | ||
| ABTS | e.g., 10-500 µM | e.g., Trolox | ||
| FRAP | e.g., 10-500 µM | e.g., FeSO₄ |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to a yellow hydrazine molecule is monitored spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to the desired final concentrations.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample dilutions to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the positive control, use a known antioxidant like ascorbic acid at various concentrations.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.
-
-
Working Solution Preparation:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample dilutions to the respective wells.
-
A blank is prepared with 10 µL of the solvent.
-
Trolox is used as a standard to create a calibration curve.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated as: % Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.
-
Workflow for ABTS Assay
Caption: Workflow of the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the antioxidant power of a substance through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Standard (e.g., Ferrous sulfate (FeSO₄·7H₂O))
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution and serial dilutions of this compound.
-
Prepare a series of ferrous sulfate standard solutions.
-
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 4-30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using the absorbance values of the ferrous sulfate standards.
-
The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µM Fe(II) equivalents.
-
Workflow for FRAP Assay
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.
Signaling Pathway Considerations
The antioxidant activity of phenolic compounds like p-coumaric acid can be linked to the modulation of cellular signaling pathways involved in oxidative stress response.[9] For instance, they can influence the Keap1-Nrf2 pathway, a key regulator of antioxidant gene expression. While direct evidence for this compound is pending, it is plausible that it may exert its effects through similar mechanisms. Further cellular-based assays would be required to elucidate these pathways.
Potential Antioxidant Signaling Pathway
Caption: Plausible antioxidant signaling pathway involving the Nrf2-ARE axis.
References
- 1. banglajol.info [banglajol.info]
- 2. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases [mdpi.com]
- 4. 4'-O-beta-D-glucosyl-cis-p-coumaric acid | C15H18O8 | CID 10604651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [sigmaaldrich.com]
- 6. This compound | 117405-48-8 [chemicalbook.com]
- 7. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 14364-05-7: p-Coumaric acid glucoside | CymitQuimica [cymitquimica.com]
- 9. Protective effects of p-coumaric acid against oxidant and hyperlipidemia-an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-Inflammatory Research of 4-O-beta-D-Glucopyranosyl-cis-coumaric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-beta-D-glucopyranosyl-cis-coumaric acid is a naturally occurring phenolic compound. While extensive research is available on the anti-inflammatory properties of its aglycone, p-coumaric acid, and other derivatives, specific data on the cis-glucopyranosyl form is limited in currently available public literature. However, based on the known biological activities of structurally related compounds, 4-O-beta-D-glucopyranosyl-cis-coumaric acid presents a promising candidate for anti-inflammatory research. It is hypothesized to exert its effects through the modulation of key inflammatory pathways, including the inhibition of nitric oxide (NO) production and the suppression of the NF-κB and MAPK signaling cascades.
These application notes provide a framework for investigating the anti-inflammatory potential of 4-O-beta-D-glucopyranosyl-cis-coumaric acid, drawing upon established protocols for similar phenolic compounds.
I. In Vitro Anti-Inflammatory Activity Assessment
A. Inhibition of Nitric Oxide Production in Macrophages
Objective: To determine the inhibitory effect of 4-O-beta-D-glucopyranosyl-cis-coumaric acid on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: Macrophages, when activated by inflammatory stimuli like LPS, upregulate the expression of inducible nitric oxide synthase (iNOS), leading to a significant increase in NO production. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this process.
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of 4-O-beta-D-glucopyranosyl-cis-coumaric acid in a suitable solvent (e.g., DMSO) and dilute to various concentrations in cell culture medium.
-
Pre-treat the cells with different concentrations of the compound for 1-2 hours. Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., a known iNOS inhibitor like L-NMMA).
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
-
Cell Viability Assay (MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a parallel MTT assay on the treated cells.
-
After removing the supernatant for the Griess assay, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Data Presentation:
Table 1: Effect of 4-O-beta-D-Glucopyranosyl-cis-coumaric acid on Nitric Oxide Production and Cell Viability in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | NO Production (% of LPS control) | Cell Viability (% of control) |
|---|---|---|
| Control | 100 | |
| LPS (1 µg/mL) | 100 | |
| Compound + LPS (Conc. 1) | ||
| Compound + LPS (Conc. 2) | ||
| Compound + LPS (Conc. 3) |
| Positive Control + LPS | | |
Note: This table is a template. Actual data would need to be generated through experimentation.
B. Quantification of Pro-Inflammatory Cytokines
Objective: To measure the effect of 4-O-beta-D-glucopyranosyl-cis-coumaric acid on the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Experimental Protocol:
-
Follow the cell culture, compound treatment, and inflammatory stimulation steps as described in the nitric oxide inhibition assay.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Data Presentation:
Table 2: Effect of 4-O-beta-D-Glucopyranosyl-cis-coumaric acid on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | ||
| LPS (1 µg/mL) | ||
| Compound + LPS (Conc. 1) | ||
| Compound + LPS (Conc. 2) | ||
| Compound + LPS (Conc. 3) |
| Positive Control + LPS | | |
Note: This table is a template. Actual data would need to be generated through experimentation.
II. Investigation of Molecular Mechanisms
A. NF-κB Signaling Pathway
Objective: To investigate whether 4-O-beta-D-glucopyranosyl-cis-coumaric acid inhibits the inflammatory response by suppressing the activation of the NF-κB signaling pathway.
Experimental Protocol (Western Blotting for IκBα Phosphorylation and Degradation):
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the compound for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes) to observe early signaling events.
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Expected Outcome: An effective anti-inflammatory compound would be expected to reduce the LPS-induced phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.
Visualization of the NF-κB Signaling Pathway:
Caption: Proposed inhibition of the NF-κB signaling pathway.
B. MAPK Signaling Pathway
Objective: To determine if 4-O-beta-D-glucopyranosyl-cis-coumaric acid modulates the phosphorylation of key proteins in the MAPK signaling pathway (ERK, JNK, and p38).
Experimental Protocol (Western Blotting for MAPK Phosphorylation):
-
Follow the same cell culture, treatment, and stimulation procedures as for the NF-κB pathway analysis.
-
Use primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 MAPKs.
-
Perform Western blotting and densitometric analysis as described previously.
Expected Outcome: The compound may inhibit the LPS-induced phosphorylation of one or more of the MAPK proteins, indicating its interference with this pro-inflammatory signaling cascade.
Visualization of the MAPK Signaling Pathway:
Caption: Proposed inhibition of the MAPK signaling pathway.
III. Experimental Workflow Overview
The following diagram outlines the general workflow for investigating the anti-inflammatory properties of 4-O-beta-D-glucopyranosyl-cis-coumaric acid.
Caption: Experimental workflow for in vitro anti-inflammatory assessment.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the initial investigation of the anti-inflammatory properties of 4-O-beta-D-glucopyranosyl-cis-coumaric acid. While specific quantitative data for this compound is not yet available in the literature, the methodologies outlined, based on studies of structurally similar molecules, provide a robust framework for generating such data. Successful execution of these experiments will elucidate the compound's potential as an anti-inflammatory agent and shed light on its underlying molecular mechanisms of action, paving the way for further pre-clinical development.
Application Notes and Protocols for In Vivo Studies with 4-O-beta-Glucopyranosyl-cis-coumaric acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design to evaluate the anti-inflammatory and antioxidant properties of 4-O-beta-Glucopyranosyl-cis-coumaric acid. The protocols are based on established models and provide a framework for preclinical assessment.
Compound Information
-
Compound Name: 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid
-
Synonyms: 4'-O-beta-D-glucosyl-cis-p-coumaric acid
-
Chemical Formula: C15H18O8[1]
-
Molecular Weight: 326.30 g/mol [1]
-
Known Activity: Inhibits lipopolysaccharide-induced nitric oxide production, suggesting potential anti-inflammatory effects.
Preclinical In Vivo Experimental Design
A phased approach is recommended, starting with acute toxicity studies to determine a safe dose range, followed by efficacy studies for anti-inflammatory and antioxidant activities.
2.1. Phase 1: Acute Oral Toxicity Study (OECD Guideline 425)
Objective: To determine the median lethal dose (LD50) of this compound and to identify a safe dose range for subsequent in vivo studies. The oral LD50 of the aglycone, p-coumaric acid, in mice is reported to be 2850 mg/kg, which can be used as a starting point for dose range finding.[2][3] An in silico ADMET analysis predicted p-coumaric acid glucoside to be in toxicity class III.[4]
Experimental Protocol:
-
Animal Model: Female Swiss albino mice (20-25 g) are often preferred for this guideline.[5]
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: A minimum of 7 days of acclimatization is required before the experiment.
-
Procedure (Up-and-Down Method):
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of the test compound to one animal. A starting dose can be estimated based on the LD50 of p-coumaric acid (e.g., a fraction of 2850 mg/kg).
-
Observe the animal for mortality or signs of toxicity for up to 14 days, with special attention during the first 4 hours.[6]
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression factor is typically 3.2.
-
Continue this sequential dosing until the stopping criteria are met as per OECD 425 guidelines.
-
-
Data Collection: Record body weight, food and water intake, clinical signs of toxicity, and mortality.
-
Statistical Analysis: The LD50 is calculated using the maximum likelihood method.
Data Presentation:
| Parameter | Observation Details |
| LD50 Value (mg/kg) | Calculated value with 95% confidence intervals. |
| Clinical Signs | Description of any observed signs of toxicity (e.g., lethargy, tremors, etc.). |
| Body Weight Changes | Tabulated daily body weight of each animal. |
| Gross Necropsy | Findings from post-mortem examination of major organs. |
2.2. Phase 2: In Vivo Efficacy Studies
Based on the results of the acute toxicity study, a safe and potentially effective dose range can be selected for efficacy studies. For p-coumaric acid, doses around 100 mg/kg have shown anti-inflammatory and antioxidant effects in vivo.[7][8][9][10] A similar starting dose, adjusted for the molecular weight of the glycoside, can be considered.
Application Protocol 1: Evaluation of Anti-inflammatory Activity
Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for screening acute anti-inflammatory activity.
Experimental Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Methodology:
-
Animal Model: Male Wistar rats (180-200 g).
-
Treatment Groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Positive control (Indomethacin, 10 mg/kg, p.o.).
-
Group III: Test Compound (Low dose, e.g., 50 mg/kg, p.o.).
-
Group IV: Test Compound (Medium dose, e.g., 100 mg/kg, p.o.).
-
Group V: Test Compound (High dose, e.g., 200 mg/kg, p.o.).
-
-
Procedure:
-
Administer the vehicle, indomethacin, or test compound orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Biochemical Analysis: At the end of the experiment, collect blood samples to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits. Paw tissue can be collected for histopathological examination and measurement of myeloperoxidase (MPO) activity.
Data Presentation:
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | Value ± SEM | 0 | Value ± SEM | Value ± SEM |
| Indomethacin | 10 | Value ± SEM | Calculated Value | Value ± SEM | Value ± SEM |
| Test Compound | 50 | Value ± SEM | Calculated Value | Value ± SEM | Value ± SEM |
| Test Compound | 100 | Value ± SEM | Calculated Value | Value ± SEM | Value ± SEM |
| Test Compound | 200 | Value ± SEM | Calculated Value | Value ± SEM | Value ± SEM |
Application Protocol 2: Evaluation of Antioxidant Activity
Model: Carbon Tetrachloride (CCl4)-Induced Oxidative Stress in Rats
This model is used to evaluate the protective effect of a compound against chemically-induced oxidative damage, particularly in the liver.
Experimental Workflow Diagram:
Caption: Workflow for CCl4-Induced Oxidative Stress Study.
Detailed Methodology:
-
Animal Model: Male Wistar rats (150-180 g).
-
Treatment Groups (n=6 per group):
-
Group I: Normal control (Vehicle only).
-
Group II: CCl4 control (Vehicle + CCl4).
-
Group III: Positive control (Silymarin, 100 mg/kg, p.o. + CCl4).
-
Group IV: Test Compound (Low dose, e.g., 50 mg/kg, p.o. + CCl4).
-
Group V: Test Compound (Medium dose, e.g., 100 mg/kg, p.o. + CCl4).
-
Group VI: Test Compound (High dose, e.g., 200 mg/kg, p.o. + CCl4).
-
-
Procedure:
-
Administer the vehicle, silymarin, or test compound orally for 14 days.
-
On the 14th day, 1 hour after the last dose, administer a single intraperitoneal (i.p.) injection of CCl4 (1 mL/kg, 1:1 mixture with olive oil). The normal control group receives only the vehicle.
-
24 hours after CCl4 administration, euthanize the animals and collect blood and liver tissue.
-
-
Biochemical Analysis:
-
Serum: Measure levels of liver function enzymes (ALT, AST, ALP) and markers of oxidative stress (e.g., malondialdehyde - MDA).
-
Liver Homogenate: Measure levels of antioxidant enzymes (superoxide dismutase - SOD, catalase - CAT, glutathione peroxidase - GPx) and reduced glutathione (GSH).
-
Histopathology: Perform histopathological examination of liver sections stained with Hematoxylin and Eosin (H&E).
-
Data Presentation:
| Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Liver SOD (U/mg protein) | Liver MDA (nmol/mg protein) |
| Normal Control | - | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| CCl4 Control | - | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Silymarin | 100 | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Test Compound | 50 | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Test Compound | 100 | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Test Compound | 200 | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
Signaling Pathway Diagram
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of the NF-κB signaling pathway.
References
- 1. 4'-O-beta-D-glucosyl-cis-p-coumaric acid | C15H18O8 | CID 10604651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. oecd.org [oecd.org]
- 7. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protective effects of p-coumaric acid against oxidant and hyperlipidemia-an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 4-O-beta-Glucopyranosyl-cis-coumaric acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 4-O-beta-Glucopyranosyl-cis-coumaric acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a glycosylated form of p-coumaric acid. While p-coumaric acid itself is only slightly soluble in water, the addition of a glucose molecule significantly increases its polarity and, consequently, its aqueous solubility.[1][2] However, achieving high concentrations in aqueous buffers can still be challenging. It is more readily soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[3][4]
Q2: I am observing precipitation when I add my stock solution of this compound (dissolved in an organic solvent) to my aqueous buffer. What could be the cause and how can I prevent this?
A2: This is a common issue when a compound is highly soluble in a concentrated organic stock but has limited solubility in the final aqueous solution. The precipitation is likely due to the compound coming out of solution as the concentration of the organic solvent is diluted.
To prevent this, you can try the following:
-
Decrease the final concentration: Your desired final concentration may be above the solubility limit in the aqueous buffer.
-
Modify the dilution method: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing.[5]
-
Warm the aqueous buffer: A slight increase in temperature can sometimes improve solubility. However, be cautious of the compound's stability at elevated temperatures.
-
Use a co-solvent in the final solution: If your experimental system allows, maintaining a small percentage of the organic solvent (e.g., 1-5% DMSO or ethanol) in the final aqueous solution can help maintain solubility.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is expected to be pH-dependent due to the presence of a carboxylic acid group. At a pH below its pKa, the carboxylic acid will be protonated and the molecule will be less soluble. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form a carboxylate salt, which is more polar and thus more soluble in water. Therefore, increasing the pH of the aqueous solution should enhance the solubility of the compound.
Q4: Can I use cyclodextrins to improve the solubility of this compound?
A4: Yes, cyclodextrins are a well-established method for increasing the aqueous solubility of poorly soluble compounds, including phenolic acids.[4][6][7] Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar parts of a guest molecule, like the coumaric acid backbone, in their hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, thus increasing the overall solubility of the guest molecule. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Troubleshooting Guides
Issue 1: Difficulty in dissolving the compound directly in aqueous buffer.
-
Initial Assessment: The compound appears as a solid that does not dissolve even with vigorous mixing and sonication.
-
Troubleshooting Workflow:
Caption: Workflow for addressing direct dissolution failure.
Issue 2: Precipitation occurs upon addition to the final aqueous medium.
-
Initial Assessment: A clear stock solution of the compound in an organic solvent becomes cloudy or forms a precipitate when diluted into the aqueous experimental medium.
-
Troubleshooting Workflow:
Quantitative Data
| Solvent System | Solubility of p-Coumaric Acid | Reference |
| Water | Slightly soluble | [3] |
| Ethanol | Very soluble | [3] |
| Diethyl Ether | Very soluble | [3] |
| DMSO | ~15 mg/mL | [8] |
| Dimethyl formamide (DMF) | ~20 mg/mL | [8] |
| 1:6 DMF:PBS (pH 7.2) | ~0.1 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution using a Co-solvent
This protocol describes the preparation of an aqueous solution of this compound using an organic co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a concentrated stock solution:
-
Weigh a precise amount of this compound.
-
Dissolve it in a minimal volume of DMSO or ethanol to achieve a high concentration (e.g., 10-50 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but be mindful of potential degradation.
-
-
Prepare the final aqueous solution:
-
Pipette the desired volume of the target aqueous buffer into a sterile tube.
-
While vortexing the buffer, add the required volume of the concentrated stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent is as low as possible and is compatible with your experimental system (typically ≤1% v/v for cell-based assays).
-
-
Inspect for precipitation:
-
Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles).
-
If precipitation is observed, refer to the troubleshooting guide.
-
Protocol 2: Enhancing Solubility using pH Adjustment
This protocol outlines a method to determine the optimal pH for dissolving this compound.
Materials:
-
This compound
-
A series of buffers with varying pH (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
-
pH meter
-
Shaker or rotator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare saturated solutions:
-
Add an excess amount of this compound to a fixed volume of each buffer in separate tubes.
-
-
Equilibrate:
-
Incubate the tubes on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separate undissolved solid:
-
Centrifuge the tubes at high speed to pellet the undissolved compound.
-
-
Quantify dissolved compound:
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or a calibrated HPLC method).
-
-
Determine optimal pH:
-
Plot the solubility as a function of pH to identify the pH at which the compound is most soluble.
-
Protocol 3: Improving Solubility with Cyclodextrins
This protocol provides a general method for preparing an inclusion complex of this compound with a cyclodextrin.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water or a suitable buffer
-
Magnetic stirrer and stir bar
-
Freeze-dryer (optional)
Procedure:
-
Prepare the cyclodextrin solution:
-
Dissolve the cyclodextrin (e.g., HP-β-CD) in the aqueous vehicle of choice to a desired concentration (e.g., 1-10% w/v).
-
-
Add the compound:
-
Slowly add the this compound to the cyclodextrin solution while stirring. A 1:1 molar ratio is a common starting point.
-
-
Complexation:
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Clarification and Use:
-
The resulting solution, if clear, can be used directly. If some undissolved compound remains, the solution can be filtered or centrifuged.
-
For a solid complex, the solution can be freeze-dried. The resulting powder can then be reconstituted in the aqueous vehicle.
-
Visualizations
Caption: Decision tree for selecting a solubility enhancement strategy.
References
Navigating the Challenges of Purifying 4-O-beta-Glucopyranosyl-cis-coumaric Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The purification of 4-O-beta-Glucopyranosyl-cis-coumaric acid, a naturally occurring phenolic compound with potential therapeutic applications, presents a unique set of challenges for researchers. Its inherent instability and the presence of closely related isomers can complicate isolation and purification processes, leading to low yields and compromised purity. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the purification of this valuable compound.
Troubleshooting Guide
Encountering difficulties during the purification of this compound is a common occurrence. The following table outlines potential issues, their likely causes, and recommended solutions to streamline your workflow and enhance the purity of your final product.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Compound | Isomerization to the trans form: The cis isomer is often less stable and can convert to the more stable trans isomer, especially when exposed to light or heat.[1][2][3] | - Minimize exposure to UV and ambient light throughout the extraction and purification process. Use amber glassware or cover equipment with aluminum foil.- Conduct all purification steps at low temperatures (e.g., 4°C).- Utilize purification techniques that are rapid and minimize sample handling time. |
| Degradation of the glycosidic bond: The bond linking the glucose molecule to the coumaric acid can be susceptible to cleavage under harsh pH conditions. | - Maintain a neutral or slightly acidic pH during extraction and purification.- Avoid strong acids or bases in your buffers and mobile phases. | |
| Incomplete Extraction: The compound may not be efficiently extracted from the initial source material. | - Optimize the extraction solvent system. A mixture of polar and non-polar solvents may be necessary.- Increase the extraction time or employ methods like sonication or microwave-assisted extraction to improve efficiency. | |
| Poor Resolution in Chromatography | Co-elution with the trans isomer: The cis and trans isomers have very similar polarities, making them difficult to separate using standard chromatographic methods. | - Employ high-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a C18 column.- Optimize the mobile phase composition and gradient to maximize the separation between the two isomers.- Consider using a chiral column if standard reverse-phase columns are ineffective. |
| Presence of other interfering compounds: Natural extracts contain a complex mixture of compounds that can co-elute with the target molecule. | - Incorporate a pre-purification step, such as solid-phase extraction (SPE), to remove major classes of interfering compounds before final chromatographic purification. | |
| Isomerization During Analysis (e.g., HPLC, NMR) | Exposure to UV detector light in HPLC: The UV detector used in HPLC can induce isomerization of the cis form to the trans form during the analysis itself.[1][2] | - Minimize the residence time of the sample in the detector flow cell.- If possible, use a detector with a lower intensity UV lamp or a different detection method (e.g., mass spectrometry). |
| Solvent effects in NMR: The choice of solvent for NMR analysis can sometimes influence the isomeric equilibrium. | - Acquire spectra promptly after dissolving the sample.- Consider using a solvent that is known to stabilize the cis isomer, if available. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
A1: The most significant challenge is the inherent instability of the cis isomer, which can readily convert to the more stable trans isomer (4-O-beta-Glucopyranosyl-trans-coumaric acid). This isomerization is often triggered by exposure to ultraviolet (UV) light and can occur during extraction, purification, and even analysis.[1][2][3]
Q2: How can I prevent the isomerization of the cis compound to its trans counterpart?
A2: To minimize isomerization, it is crucial to protect the compound from light at all stages. This can be achieved by using amber-colored glassware, wrapping equipment in aluminum foil, and working in a dimly lit environment. Additionally, performing all procedures at reduced temperatures (e.g., on ice or in a cold room) can help to slow down the rate of isomerization.
Q3: What are the recommended chromatographic techniques for separating the cis and trans isomers?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating these closely related isomers. A reverse-phase C18 column is a good starting point. The separation can be optimized by carefully adjusting the mobile phase composition, typically a gradient of water (often with a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
Q4: I am observing the conversion of my purified cis isomer back to the trans isomer over time. How can I store the purified compound?
A4: For long-term storage, the purified this compound should be stored as a solid in a dark, cold, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. If storage in solution is necessary, use a solvent in which the compound is stable, keep it at a low temperature (e.g., -20°C or -80°C), and protect it from light.
Q5: Are there any specific extraction methods that favor the preservation of the cis isomer?
A5: When extracting from natural sources, it is advisable to use methods that are both gentle and rapid. Maceration or percolation with a suitable solvent at low temperatures can be effective. Supercritical fluid extraction (SFE) with carbon dioxide is another potential method that avoids the use of harsh organic solvents and high temperatures.
Experimental Protocols
General Protocol for Extraction and Initial Purification
This protocol provides a general workflow for extracting and performing an initial clean-up of this compound from a plant matrix.
-
Sample Preparation: Lyophilize and grind the plant material to a fine powder.
-
Extraction:
-
Extract the powdered material with an 80:20 mixture of methanol and water at 4°C for 24 hours in the dark.
-
Filter the extract and concentrate it under reduced pressure at a temperature not exceeding 30°C.
-
-
Solvent Partitioning:
-
Resuspend the concentrated extract in water and partition it sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar impurities. The target compound is expected to remain in the aqueous phase.
-
-
Solid-Phase Extraction (SPE):
-
Pass the aqueous extract through a C18 SPE cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the fraction containing the coumaric acid glucosides with methanol.
-
Evaporate the methanol under reduced pressure.
-
High-Performance Liquid Chromatography (HPLC) Method for Purification
This method describes a typical HPLC protocol for the final purification of the cis isomer.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both isomers have reasonable absorbance (e.g., 280 nm or 310 nm).
-
Injection Volume: 20 µL.
-
Collection: Collect the peak corresponding to the cis isomer based on its retention time, which is typically slightly shorter than that of the trans isomer in reverse-phase chromatography.
Visualizing the Purification Workflow and Challenges
To further clarify the process and the primary challenge, the following diagrams are provided.
Caption: A generalized workflow for the purification of this compound.
Caption: The central challenge of cis-trans isomerization during purification.
References
degradation products of 4-O-beta-Glucopyranosyl-cis-coumaric acid under stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid, particularly concerning its stability and degradation under various experimental stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid under stress conditions?
A1: Based on the structure of the molecule (a glycoside of a cis-hydroxycinnamic acid), the primary expected degradation pathways include:
-
Hydrolysis: Cleavage of the glycosidic bond to release glucose and cis-p-coumaric acid. This is a common pathway for glycosides, particularly under acidic or basic conditions.
-
Isomerization: Conversion of the cis-isomer to the more stable trans-isomer (trans-p-coumaric acid 4-O-β-D-glucopyranoside). Light is a known inducer of this isomerization for coumaric acid derivatives.[1]
-
Oxidation: Degradation of the phenolic ring and the acrylic acid side chain, especially in the presence of oxidizing agents.
-
Decarboxylation: Loss of carbon dioxide from the carboxylic acid group, which may occur under heat.
Q2: I am observing a loss of my compound during storage. What are the likely causes?
A2: Loss of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid during storage can be attributed to several factors. Studies on similar compounds in black currant juice showed a 20-40% degradation of hydroxycinnamic acid derivatives at room temperature over a year.[1] To minimize degradation, it is recommended to store the compound at low temperatures (e.g., -20°C for long-term storage) and protected from light.[2] The O-glucoside form is generally more stable than other derivatives.[1]
Q3: My analytical results show a new peak with a similar mass spectrum to my target compound. What could this be?
A3: A new peak with a similar mass spectrum is likely an isomer. Light can induce the isomerization of the cis-double bond to the trans-double bond, resulting in the formation of 4-O-beta-D-glucopyranosyl-trans-p-coumaric acid.[1] This isomer will have the same mass but a different retention time in reverse-phase HPLC.
Q4: After treating my sample with acid, I see a significant decrease in the concentration of the parent compound and the appearance of new peaks. What are these new compounds?
A4: Under acidic conditions, the glycosidic bond is susceptible to hydrolysis.[3] The primary degradation products would be glucose and cis-p-coumaric acid. Depending on the strength of the acid and temperature, further degradation of cis-p-coumaric acid to compounds like 4-hydroxybenzoic acid might occur.[4]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: Significant loss of the parent compound shortly after dissolving it in a buffer.
-
Possible Cause: The pH of the buffer may be promoting hydrolysis. Both strongly acidic and alkaline conditions can accelerate the cleavage of the glycosidic bond.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If possible, adjust the pH to a neutral range (pH 6-7) where the compound is likely more stable.
-
If the experiment requires acidic or basic conditions, consider running the experiment at a lower temperature to reduce the rate of degradation.
-
Analyze for the presence of p-coumaric acid to confirm hydrolysis.
-
Issue 2: Inconsistent Results in Photochemical Experiments
-
Symptom: High variability in compound concentration in experiments conducted under light.
-
Possible Cause: The compound is undergoing light-induced isomerization from the cis- to the trans-form.[1] The rate of isomerization may vary depending on the light intensity and exposure time.
-
Troubleshooting Steps:
-
Protect the sample from light whenever possible using amber vials or by working in a dark room.
-
If light is a necessary part of the experiment, ensure that the light source and exposure time are consistent across all samples.
-
Use an analytical method that can separate and quantify both the cis- and trans-isomers.
-
Issue 3: Formation of Multiple Unidentified Peaks After Oxidation Stress Testing
-
Symptom: The appearance of several unknown peaks in the chromatogram after exposing the compound to an oxidizing agent (e.g., hydrogen peroxide).
-
Possible Cause: The phenolic ring and the double bond of the coumaric acid moiety are susceptible to oxidation, leading to a variety of degradation products.[5]
-
Troubleshooting Steps:
-
Reduce the concentration of the oxidizing agent or the exposure time to limit the extent of degradation to 5-20%, which is generally recommended for forced degradation studies.[5]
-
Use a mass spectrometer to obtain mass information for the unknown peaks to help in their identification.
-
Consider that oxidative degradation of p-coumaric acid can lead to the formation of hydroxylated derivatives or cleavage of the aromatic ring.
-
Quantitative Data
Due to the limited availability of specific quantitative data for the forced degradation of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid in the literature, the following table is provided as a template for researchers to record their own experimental data.
| Stress Condition | Time (hours) | Temperature (°C) | % Parent Compound Remaining | Major Degradation Product(s) | % Degradation Product(s) |
| Acid Hydrolysis (e.g., 0.1 M HCl) | 0 | 60 | |||
| 2 | 60 | ||||
| 4 | 60 | ||||
| 8 | 60 | ||||
| Base Hydrolysis (e.g., 0.1 M NaOH) | 0 | 25 | |||
| 1 | 25 | ||||
| 2 | 25 | ||||
| 4 | 25 | ||||
| Oxidative (e.g., 3% H₂O₂) | 0 | 25 | |||
| 6 | 25 | ||||
| 12 | 25 | ||||
| 24 | 25 | ||||
| Photolytic (e.g., UV lamp) | 0 | 25 | |||
| 2 | 25 | ||||
| 4 | 25 | ||||
| 8 | 25 | ||||
| Thermal (e.g., in water) | 0 | 80 | |||
| 24 | 80 | ||||
| 48 | 80 | ||||
| 72 | 80 |
Experimental Protocols
Protocol 1: Forced Degradation Study of 4-O-beta-D-Glucopyranosyl-cis-p-coumaric Acid
Objective: To investigate the degradation of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid under various stress conditions.
Materials:
-
4-O-beta-D-glucopyranosyl-cis-p-coumaric acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid (e.g., 1 mg/mL) in a suitable solvent like methanol or water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature (25°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature (25°C).
-
Thermal Degradation: Dissolve the compound in water. Incubate at 80°C.
-
Photolytic Degradation: Expose the solution of the compound to a UV lamp (e.g., 254 nm) at room temperature.
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the pH before injection.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
-
HPLC Analysis: Analyze the samples using a suitable HPLC method to separate the parent compound from its degradation products. A C18 column is often used for such compounds.
-
Example Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: Use a UV detector at the λmax of the compound and a mass spectrometer for identification of degradation products.
-
-
Data Analysis: Calculate the percentage of the remaining parent compound and the formation of degradation products at each time point.
Visualizations
Caption: Potential degradation pathways of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid.
References
- 1. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocrick.com [biocrick.com]
- 3. Acid-catalyzed hydrolysis of alcohols and their beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
minimizing matrix effects in LC-MS analysis of 4-O-beta-Glucopyranosyl-cis-coumaric acid
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects during the quantitative analysis of 4-O-beta-Glucopyranosyl-cis-coumaric acid and related phenolic compounds by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in LC-MS analysis?
A1: The matrix effect refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] These components can include salts, lipids, proteins, and other endogenous molecules that are not the target analyte.[1][2] This interference can lead to either a suppression or, less commonly, an enhancement of the analyte's signal, compromising the accuracy and reproducibility of quantitative results.[1][3]
Q2: Why is minimizing matrix effects critical for analyzing this compound?
A2: this compound is a phenolic compound often analyzed in complex biological or natural product matrices (e.g., plasma, plant extracts).[4][5][6] These matrices contain high concentrations of compounds like sugars, organic acids, and pigments that can co-elute and interfere with the ionization of the target analyte in the mass spectrometer's source.[4] Failure to address these effects can lead to significant under- or over-estimation of the analyte's true concentration.
Q3: What are the most common sources of matrix effects for phenolic compounds?
A3: For phenolic compounds like coumaric acid derivatives, common sources of interference include:
-
Phospholipids: Prevalent in biological samples like plasma and serum, they are notorious for causing ion suppression.[7]
-
Salts and Sugars: Abundant in both biological fluids and plant extracts, they can alter the droplet formation and evaporation process in the ESI source.[1]
-
Other Endogenous Components: Metabolites, proteins, and other small molecules can compete with the analyte for ionization.[1][8]
Q4: How can I quantitatively assess the matrix effect in my experiment?
A4: The most common method is the post-extraction spike . This involves comparing the peak response of an analyte spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the response of the analyte in a pure solvent at the same concentration.[9] A significant difference between the two responses indicates the presence of ion suppression or enhancement.[9]
Q5: What is the difference between minimizing and compensating for matrix effects?
A5: Minimizing matrix effects involves actively removing interfering components from the sample through optimized sample preparation and chromatographic separation.[3][10] Compensating for matrix effects involves using techniques to correct for the signal alteration without necessarily removing the source of interference. The most effective compensation strategy is the use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte and is affected by the matrix in a nearly identical way.[8][11]
Troubleshooting Guide
Problem: My quantitative results show poor accuracy and reproducibility.
-
Possible Cause: Significant and variable matrix effects between samples are likely altering your analyte's signal intensity.[3]
-
Solution:
-
Assess the Matrix Effect: First, quantify the extent of ion suppression or enhancement using the post-extraction spike method (see Protocol 4).
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to improve sample preparation.[8] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation (PPT).[10] Polymeric mixed-mode SPE can be particularly effective at removing a broad range of interferences.[10]
-
Optimize Chromatography: Adjust the chromatographic gradient or mobile phase composition to better separate the analyte from the interfering matrix components.[1][3] Even a slight shift in retention time can move your analyte out of a zone of high ion suppression.[3]
-
Problem: I am observing significant ion suppression for my analyte.
-
Possible Cause: Co-elution of matrix components, particularly phospholipids in biological samples, is a primary cause of ion suppression.[7]
-
Solution:
-
Targeted Phospholipid Removal: Use specialized sample preparation products, such as HybridSPE-Phospholipid plates or other phospholipid removal cartridges, which selectively retain lipids while allowing the analyte to pass through.[7]
-
Modify Liquid-Liquid Extraction (LLE): Adjust the pH of the aqueous sample to two units below the pKa of your acidic analyte (like a coumaric acid derivative) to ensure it is uncharged and extracts efficiently into an organic solvent, leaving polar interferences behind.[8] A double LLE, first with a non-polar solvent like hexane to remove lipids, can also be effective.[8]
-
Use a Different Ionization Technique: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ion suppression.[2]
-
Problem: My stable isotope-labeled internal standard (SIL-IS) is not fully correcting the variability.
-
Possible Cause: While SIL-IS is the gold standard, extreme matrix effects can still sometimes cause issues.[3] It's also possible that the concentration of the SIL-IS is significantly different from the analyte, leading to differential suppression effects.[3]
-
Solution:
-
Combine SIL-IS with Better Cleanup: Do not rely on the internal standard alone. The best approach is to first minimize the matrix effect through rigorous sample preparation (SPE or LLE) and then use the SIL-IS to compensate for any remaining, unavoidable effects.[10]
-
Verify Analyte and IS Concentrations: Ensure that the concentration of the SIL-IS is reasonably close to the expected concentration range of the analyte in your samples.
-
Check for Co-elution: Confirm that the SIL-IS and the native analyte have nearly identical retention times.
-
Quantitative Data Summary
The choice of sample preparation method has a significant impact on the level of residual matrix effects and analyte recovery.
Table 1: Comparison of Common Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Effectiveness in Removing Interferences | Analyte Recovery | Typical Use Case | Reference(s) |
| Protein Precipitation (PPT) | Low | High but variable | High-throughput screening where speed is prioritized over cleanliness. | [10] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good, but can be low for very polar analytes. | Good for removing highly polar or non-polar interferences. | [8][10] |
| Solid-Phase Extraction (SPE) | High | High and reproducible | "Gold standard" for removing interferences and concentrating the analyte. | [1][8][10] |
| Mixed-Mode SPE | Very High | High and reproducible | Complex matrices requiring removal of multiple interference classes (e.g., lipids and salts). | [10] |
Table 2: Representative Recovery and Matrix Effect Data for Phenolic Compounds
| Compound Class | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference(s) |
| Phenolic Acids | Isotope Dilution LC-MS/MS | 81.9 - 117.2 | -11.5 to 13.7 | [12] |
| Coumaric Acids | SPE | ≥83.9 | Minimal reported | [5] |
Note: Values are illustrative for the general class of phenolic compounds. Actual results for this compound will depend on the specific matrix and optimized protocol.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plant Extracts
This protocol is adapted for the extraction of phenolic acids from complex plant matrices.[13]
-
Sample Homogenization: Homogenize 1g of lyophilized plant material with 10 mL of 80% methanol.
-
Extraction: Sonicate the mixture for 30 minutes, then centrifuge at 10,000 x g for 15 minutes. Collect the supernatant.
-
Solvent Evaporation: Evaporate the methanol from the supernatant under vacuum. Resuspend the remaining aqueous residue in 5 mL of 0.1% formic acid.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol, followed by 3 mL of water.
-
Sample Loading: Load the resuspended sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences like sugars and salts.
-
Elution: Elute the analyte with 3 mL of methanol (or 2% formic acid in methanol for more acidic compounds).
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is designed to extract acidic compounds from a protein-rich biological matrix.[8][13]
-
Sample Preparation: To 200 µL of plasma, add your internal standard.
-
Acidification: Acidify the sample with 2 M hydrochloric acid to a pH of 2-3. This ensures the coumaric acid derivative is in its neutral, protonated form.[8][13]
-
Extraction: Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Final Preparation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[13]
Protocol 3: Assessing Matrix Effect (Post-Extraction Spike Method)
This protocol quantifies the degree of ion suppression or enhancement.[9]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare your analyte and internal standard in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Blank Matrix Extract): Process a blank matrix sample (that does not contain the analyte) through your entire extraction procedure (e.g., SPE or LLE).
-
Set C (Post-Spike Sample): Take an aliquot of the final extract from Set B and spike it with the analyte and internal standard to the same final concentration as Set A.
-
-
Analysis: Analyze all three sets by LC-MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.
-
Visualizations and Workflows
Caption: Troubleshooting decision tree for identifying and mitigating matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 6. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review [mdpi.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
refining synthesis steps for higher purity 4-O-beta-Glucopyranosyl-cis-coumaric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of high-purity 4-O-beta-Glucopyranosyl-cis-coumaric acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of glycosylated product in Koenigs-Knorr reaction | - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction conditions (temperature, solvent, promoter). - Inactive glycosyl donor. | - Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure completion. - Ensure all reagents and solvents are anhydrous. Use molecular sieves to remove any moisture. - Optimize the reaction temperature; some glycosylations require low temperatures to prevent side reactions. - Experiment with different silver salt promoters (e.g., silver(I) carbonate, silver(I) oxide, silver triflate) to find the most effective one for this specific substrate.[1][2] - Use a freshly prepared and activated glycosyl bromide donor. |
| Formation of alpha-anomer instead of the desired beta-anomer | - Lack of neighboring group participation from the C2-protecting group on the glucose donor. - Reaction conditions favoring the more thermodynamically stable alpha-anomer. | - Use a participating protecting group at the C2 position of the glucose donor, such as an acetyl or benzoyl group, to favor the formation of the 1,2-trans-glycoside (beta-anomer).[3] - Employ reaction conditions that are kinetically controlled to favor the formation of the less stable anomer. |
| Difficult purification of the glycosylated product | - High polarity of the product. - Presence of closely related byproducts with similar retention times. - Co-elution with residual starting materials. | - Utilize gradient elution in flash column chromatography, starting with a less polar solvent system and gradually increasing the polarity. - Consider using a different stationary phase for chromatography, such as deactivated silica gel or a polymeric resin. - Employ preparative High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can be effective. |
| Incomplete or slow cis-trans isomerization | - Insufficient UV irradiation time or intensity. - Inappropriate solvent for photoisomerization. - Reversible nature of the isomerization leading to a photostationary state.[4] | - Increase the duration of UV exposure or use a more powerful UV lamp. Monitor the isomerization progress by HPLC or NMR. - Methanol is a commonly used solvent for the photoisomerization of coumaric acid derivatives.[4] - While a complete conversion to the cis isomer may not be achievable, the cis and trans isomers can be separated chromatographically. |
| Degradation of the final product during storage | - Instability of the cis-isomer, which can revert to the more stable trans-isomer. - Oxidation of the phenolic group. | - Store the purified this compound at low temperatures (-20°C or below) and protected from light. - Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining high-purity this compound?
A1: The synthesis typically involves a multi-step process:
-
Protection: Protection of the carboxylic acid group of p-coumaric acid as an ester (e.g., methyl or ethyl ester) to prevent side reactions.
-
Glycosylation: Reaction of the protected p-coumaric acid with a protected glucosyl donor, such as acetobromo-α-D-glucose, via the Koenigs-Knorr reaction to form the β-glycosidic bond.[1][3]
-
Deprotection: Removal of the protecting groups from the glucose moiety (e.g., acetyl groups) and the coumaric acid ester.
-
trans to cis Isomerization: Conversion of the naturally more stable trans-isomer to the desired cis-isomer through UV irradiation.[4][5]
-
Purification: Final purification of the target compound using chromatographic techniques like preparative HPLC to achieve high purity.
Q2: How can I monitor the progress of the Koenigs-Knorr glycosylation reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be chosen to clearly separate the starting materials (protected coumaric acid and glycosyl donor) from the glycosylated product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Q3: What conditions are recommended for the photoisomerization of the trans-glucoside to the cis-isomer?
A3: The photoisomerization is typically carried out by dissolving the trans-isomer in a suitable solvent, such as methanol, and irradiating the solution with ultraviolet (UV) light.[4] The progress of the isomerization can be monitored by HPLC, observing the decrease in the peak corresponding to the trans-isomer and the increase in the peak for the cis-isomer. It's important to note that this process often results in a photostationary state, which is a mixture of both isomers, requiring subsequent purification.[4]
Q4: What is the best method for purifying the final this compound product?
A4: Preparative High-Performance Liquid Chromatography (prep-HPLC) is the most effective method for obtaining high-purity this compound. A reversed-phase C18 column is commonly used with a gradient elution of methanol or acetonitrile in water, often with a small amount of acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Q5: How does this compound exert its anti-inflammatory effects?
A5: this compound has been shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS).[6] This inhibitory action is believed to be mediated through the suppression of the NF-κB signaling pathway. By inhibiting this pathway, the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) is reduced, leading to a decrease in the inflammatory response.[7][8]
Experimental Protocols
Key Experiment 1: Koenigs-Knorr Glycosylation of Methyl p-coumarate
Objective: To synthesize the protected 4-O-beta-D-glucopyranosyl-trans-coumaric acid methyl ester.
Materials:
-
Methyl p-coumarate
-
Acetobromo-α-D-glucose
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Celite
Procedure:
-
To a solution of methyl p-coumarate in anhydrous toluene and anhydrous DCM, add silver(I) carbonate and activated 4 Å molecular sieves.
-
Stir the suspension at room temperature under an inert atmosphere (e.g., argon) for 30 minutes.
-
Add a solution of acetobromo-α-D-glucose in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature and protect from light for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the protected glycoside.
Key Experiment 2: trans to cis Photoisomerization
Objective: To convert the trans-isomer of 4-O-beta-D-glucopyranosyl-coumaric acid to the cis-isomer.
Materials:
-
4-O-beta-D-glucopyranosyl-trans-coumaric acid
-
Methanol
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
Procedure:
-
Dissolve the 4-O-beta-D-glucopyranosyl-trans-coumaric acid in methanol in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp at room temperature.
-
Monitor the progress of the isomerization by analytical HPLC, observing the formation of the cis-isomer peak and the decrease of the trans-isomer peak.
-
Continue irradiation until a photostationary state is reached (the ratio of cis to trans isomers remains constant).
-
Concentrate the solution under reduced pressure. The resulting mixture of cis and trans isomers is then subjected to purification.
Key Experiment 3: Preparative HPLC Purification
Objective: To isolate and purify this compound.
Instrumentation and Conditions:
-
Instrument: Preparative HPLC system
-
Column: Reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% to 50% B over 30 minutes (this may need to be optimized).
-
Flow Rate: 10-20 mL/min (depending on column dimensions)
-
Detection: UV at a suitable wavelength (e.g., 310 nm)
Procedure:
-
Dissolve the crude mixture from the photoisomerization step in a minimal amount of the mobile phase.
-
Filter the sample solution through a 0.45 µm filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the peak of this compound.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the final product as a pure solid.
Data Presentation
| Parameter | Koenigs-Knorr Glycosylation | Photoisomerization | Preparative HPLC Purification |
| Typical Yield | 50-70% | Variable, depends on photostationary state | >90% recovery from injected sample |
| Purity Achieved | 85-95% after column chromatography | Mixture of cis and trans isomers | >98% |
| Key Reaction Conditions | Silver(I) carbonate, anhydrous DCM/toluene, room temperature, 24-48h | UV irradiation (e.g., medium-pressure Hg lamp), methanol, room temperature | C18 column, water/acetonitrile gradient with 0.1% TFA |
| Analytical Monitoring | TLC (e.g., Ethyl acetate/Hexane) | Analytical HPLC (C18, water/acetonitrile gradient) | Analytical HPLC |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of high-purity this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 117405-48-8 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Bioavailability of 4-O-beta-Glucopyranosyl-cis-coumaric acid in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-O-beta-Glucopyranosyl-cis-coumaric acid. The focus is on addressing the challenges associated with its low bioavailability in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
A1: this compound is a natural phenolic compound found in various plants.[1][2][3] Like many polyphenolic glycosides, it is anticipated to have low oral bioavailability. This is primarily due to its hydrophilic nature, which limits its passive diffusion across the intestinal epithelium, and its susceptibility to enzymatic hydrolysis in the gastrointestinal tract. The low bioavailability of its aglycone, p-coumaric acid, has been documented, and the glycoside form faces additional absorption challenges.[4][5]
Q2: What are the primary metabolic pathways for this compound in vivo?
A2: While specific data for the cis-glucoside is limited, the primary metabolic pathway is expected to involve two key steps. First, hydrolysis of the glycosidic bond by intestinal enzymes (lactase-phlorizin hydrolase) or, more significantly, by the gut microbiota, to release the aglycone, cis-p-coumaric acid.[6][7][8] Second, the released p-coumaric acid is then absorbed and can undergo phase II metabolism in the liver and other tissues, leading to the formation of glucuronide and sulfate conjugates, which are then excreted.[5] Some p-coumaric acid may also be metabolized by gut microbiota into smaller phenolic compounds.[6][8]
Q3: What are the expected metabolites of this compound that I should be looking for in plasma and urine?
A3: In plasma and urine, you should primarily look for the aglycone, p-coumaric acid, and its phase II metabolites, such as p-coumaric acid glucuronide and p-coumaric acid sulfate.[4] Depending on the extent of gut microbiota metabolism, you might also find smaller phenolic acids like 4-hydroxybenzoic acid.[9] It is less likely that you will find significant amounts of the parent glycoside in systemic circulation due to poor absorption.[10]
Q4: Are there any known transporters involved in the absorption of p-coumaric acid?
A4: Yes, p-coumaric acid has been shown to be a substrate for monocarboxylic acid transporters (MCTs) in the intestine.[11][12] This suggests that its absorption is not solely dependent on passive diffusion.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable levels of the parent compound in plasma after oral administration. | Poor absorption of the glycoside form. | - Increase the dose administered, if toxicologically permissible. - Consider co-administration with a permeation enhancer, though this requires careful validation.[13] - Use a formulation strategy to improve bioavailability, such as nanoformulations (e.g., liposomes, nanoparticles) or complexation with cyclodextrins.[14][15] |
| Rapid hydrolysis by gut microbiota. | - In animal studies, consider using antibiotic-treated models to reduce gut microbiota activity and assess the impact on absorption of the parent compound. | |
| High variability in plasma concentrations between experimental subjects. | Differences in gut microbiota composition and activity. | - Ensure a standardized diet for animal subjects for a period before the study to normalize gut microbiota to some extent. - Increase the number of subjects per group to improve statistical power. |
| Genetic polymorphisms in metabolic enzymes or transporters. | - While difficult to control in standard in vivo models, be aware of this as a potential source of variation. | |
| Difficulty in quantifying the compound and its metabolites in biological samples. | Low concentrations of the analytes. | - Utilize a highly sensitive analytical method such as UPLC-MS/MS.[16][17][18] - Optimize the sample preparation method to concentrate the analytes and remove interfering substances. Protein precipitation followed by solid-phase extraction (SPE) can be effective.[19] |
| Lack of commercially available analytical standards for all metabolites. | - If standards are unavailable, consider synthesizing the expected metabolites (e.g., glucuronide and sulfate conjugates) in-house. - Use relative quantification by comparing peak areas to a closely related internal standard. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol is designed to assess the oral bioavailability of this compound.
1. Animal Model:
-
Male Sprague-Dawley rats (200-250 g).
-
House animals in a controlled environment with a 12-hour light/dark cycle.
-
Provide standard chow and water ad libitum.
-
Fast animals overnight before dosing.
2. Dosing:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Administer a single oral dose (e.g., 50 mg/kg) by gavage.
-
For intravenous administration (to determine absolute bioavailability), dissolve the compound in a sterile vehicle (e.g., saline with a co-solvent like DMSO, ensuring the final DMSO concentration is low) and administer via the tail vein (e.g., 5 mg/kg).
3. Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or via a cannula at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
4. Urine and Feces Collection:
-
House rats in metabolic cages for 24 hours post-dose to collect urine and feces.
-
Measure the total volume of urine and the total weight of feces.
-
Store samples at -80°C until analysis.
5. Sample Analysis:
-
Analyze plasma, urine, and fecal homogenates for the parent compound and its expected metabolites (p-coumaric acid, p-coumaric acid glucuronide, p-coumaric acid sulfate) using a validated UPLC-MS/MS method (see Protocol 2).
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability using appropriate software.
Protocol 2: Quantification of p-Coumaric Acid and its Metabolites in Plasma by UPLC-MS/MS
This protocol provides a general framework for the analysis of p-coumaric acid and its metabolites.
1. Sample Preparation (Protein Precipitation): [16]
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not present in the sample).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for p-coumaric acid and its metabolites in Multiple Reaction Monitoring (MRM) mode.
3. Quantification:
-
Construct a calibration curve using standard solutions of p-coumaric acid in blank plasma.
-
Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of p-Coumaric Acid in Rats after Oral Administration
| Parameter | Value | Reference |
| Dose | 100 µmol/kg | [11] |
| Cmax (Portal Vein) | 165.7 µmol/L | [11] |
| Tmax (Portal Vein) | 10 min | [11] |
| AUC (Portal Vein) | 2991.3 µmol·min/L | [11] |
| Urinary Excretion (0-24h) | 23% of ingested dose | [12] |
Note: These data are for the aglycone, p-coumaric acid. The bioavailability of the glycoside is expected to be lower.
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 117405-48-8 [chemicalbook.com]
- 3. 4'-O-beta-D-glucosyl-cis-p-coumaric acid | C15H18O8 | CID 10604651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial Effects of Phenolic Compounds on Gut Microbiota and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of flavone C-glucosides and p-coumaric acid from antioxidant of bamboo leaves (AOB) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intestinal absorption of p-coumaric and gallic acids in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastrointestinal absorption and urinary excretion of trans-cinnamic and p-coumaric acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve Pharmacokinetics Profile | Encyclopedia MDPI [encyclopedia.pub]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
addressing inconsistencies in biological assay results for 4-O-beta-Glucopyranosyl-cis-coumaric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid. Our aim is to help you address inconsistencies in biological assay results and ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the biological evaluation of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid.
Q1: My bioassay results for nitric oxide (NO) inhibition are highly variable between experiments. What could be the cause?
A1: Inconsistencies in nitric oxide inhibition assays can stem from several factors related to the compound's stability and the assay procedure itself. The primary suspects are the isomerization of the compound, its degradation, and procedural variances.
-
Cis-Trans Isomerization: 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid can isomerize to its trans form, particularly when exposed to light.[1] This change in stereochemistry can alter its biological activity, leading to inconsistent results. It is crucial to handle the compound in low-light conditions.
-
Compound Stability: Phenolic compounds can be susceptible to degradation, influenced by factors such as pH, temperature, and exposure to air. This degradation can lead to a loss of activity. Ensure proper storage and handling of the compound.
-
Assay Conditions: The Griess assay, commonly used to measure nitric oxide, is sensitive to various factors. Inconsistent incubation times, temperature fluctuations, and contamination of reagents can all contribute to variability.
To systematically troubleshoot this issue, consider the following workflow:
Q2: I am observing lower than expected potency of my compound. Could the solvent be affecting the results?
A2: Yes, the choice of solvent can significantly impact the stability and solubility of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid.
-
Solubility: Ensure the compound is fully dissolved in a compatible solvent. Poor solubility can lead to an inaccurate estimation of the concentration, resulting in seemingly lower potency.
-
Solvent Effects: Some solvents can react with the compound or interfere with the assay. For instance, solvents with reactive groups could degrade the compound over time. It is advisable to use high-purity solvents such as DMSO or ethanol and to prepare fresh dilutions for each experiment.
| Solvent | Recommended Max Concentration for Cell-based Assays | Notes |
| DMSO | < 0.5% (v/v) | Can exhibit toxicity at higher concentrations. |
| Ethanol | < 1% (v/v) | May cause cellular stress at higher concentrations. |
| PBS | Varies | Check for solubility; may require pH adjustment. |
Q3: Can other components in my sample interfere with the assay?
A3: Yes, various substances can interfere with common biological assays for phenolic compounds.
-
Reducing Agents: In assays like the Folin-Ciocalteu method for total phenolic content, reducing agents such as ascorbic acid can give false positive results.
-
Amino Acids: Certain amino acids, like tyrosine, can also interfere with phenolic content determination.
-
Cell Culture Media: Components in cell culture media, such as phenol red, can interfere with colorimetric and fluorometric assays. It is recommended to use phenol red-free media for such experiments.
| Potential Interferent | Affected Assay | Mitigation Strategy |
| Ascorbic Acid | Folin-Ciocalteu | Use a more specific assay for phenolic compounds or perform a blank correction with ascorbic acid. |
| Tyrosine | Folin-Ciocalteu | Consider chromatographic separation prior to quantification. |
| Phenol Red | Colorimetric/Fluorometric Assays | Use phenol red-free cell culture media. |
Experimental Protocols
Protocol 1: Nitric Oxide Inhibition Assay using Griess Reagent
This protocol details the measurement of nitric oxide production by murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
DMEM (phenol red-free) supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS (from E. coli)
-
4-O-beta-D-glucopyranosyl-cis-p-coumaric acid
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare stock solutions of the test compound in DMSO and dilute to final concentrations in phenol red-free DMEM.
-
Remove the culture medium and treat the cells with various concentrations of the test compound for 1 hour.
-
Induce nitric oxide production by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.
-
After incubation, transfer 50 µL of the cell supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
Protocol 2: Assessment of Compound Stability by HPLC
This protocol is for evaluating the stability of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid under different experimental conditions.
Materials:
-
4-O-beta-D-glucopyranosyl-cis-p-coumaric acid
-
HPLC-grade methanol and water
-
Formic acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of the compound in methanol.
-
Aliquot the stock solution into separate vials and expose them to different conditions (e.g., room temperature with light, room temperature in the dark, 4°C in the dark).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each vial.
-
Analyze the samples by HPLC using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Monitor the chromatogram at the wavelength of maximum absorbance for the compound.
-
Quantify the peak area of the cis-isomer and look for the appearance of the trans-isomer or degradation products.
| Condition | Time (hours) | % Cis-Isomer Remaining (Hypothetical) | % Trans-Isomer Formed (Hypothetical) |
| Room Temp, Light | 0 | 100 | 0 |
| 4 | 85 | 12 | |
| 24 | 60 | 35 | |
| Room Temp, Dark | 0 | 100 | 0 |
| 4 | 98 | 1 | |
| 24 | 95 | 3 | |
| 4°C, Dark | 0 | 100 | 0 |
| 4 | 99.5 | <0.5 | |
| 24 | 99 | <1 |
Signaling Pathway
The inhibitory effect of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid on nitric oxide production is likely mediated through the modulation of inflammatory signaling pathways. A plausible mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) expression.
References
Technical Support Center: Stability Testing of 4-O-beta-Glucopyranosyl-cis-coumaric Acid Formulations
Welcome to the technical support center for stability testing of 4-O-beta-Glucopyranosyl-cis-coumaric acid formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on establishing robust stability testing protocols. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental methodologies to assist in your research and development efforts.
Introduction
Stability testing is a critical component in the development of pharmaceutical products. It provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] For this compound, a natural compound with potential therapeutic applications, understanding its stability profile is essential for ensuring safety, efficacy, and determining its shelf-life.[3][4][5]
This guide is structured to align with the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing, which are globally recognized for designing and conducting stability studies.[1][6][7]
Troubleshooting Guide
This section addresses common issues encountered during the stability testing of this compound formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC Analysis | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Adjust mobile phase pH to be at least 2 units away from the pKa of the analyte.- Use a new column or a guard column.- Reduce sample concentration or injection volume. |
| Appearance of Unexpected Peaks in Chromatogram | - Degradation of the active pharmaceutical ingredient (API).- Interaction with excipients.- Contamination. | - Perform forced degradation studies to identify potential degradation products.[8][9]- Analyze placebo formulations to check for excipient interference.- Ensure proper cleaning of equipment and use high-purity solvents. |
| Inconsistent Assay Results | - Incomplete sample extraction.- Instability of the sample in the analytical solvent.- Non-validated analytical method. | - Optimize the extraction procedure (e.g., sonication time, solvent choice).- Evaluate the stability of the analyte in the chosen solvent and prepare samples fresh if necessary.- Fully validate the analytical method according to ICH Q2(R1) guidelines. |
| Precipitation of Analyte in Sample Solution | - Poor solubility of this compound.- Change in pH or temperature. | - Use a co-solvent or adjust the pH of the diluent.- Ensure the sample and standard solutions are maintained at a consistent temperature. |
| Significant Loss of Potency in Early Stability Time Points | - Inherent instability of the molecule under the chosen storage conditions.- Incompatible excipients.- Inadequate packaging. | - Re-evaluate the formulation and consider the use of stabilizing agents.- Conduct excipient compatibility studies.- Investigate the use of more protective packaging (e.g., amber vials, blister packs with desiccant). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for stability testing of this compound formulations?
A1: According to ICH guidelines, long-term stability testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[10][11] The choice of conditions depends on the climatic zone for which the product is intended.
Q2: What are the conditions for accelerated stability testing?
A2: Accelerated stability studies are generally performed at 40°C ± 2°C / 75% RH ± 5% RH for a period of 6 months.[10] These studies are designed to increase the rate of chemical degradation and physical change of a drug substance or drug product.
Q3: What types of stress testing (forced degradation) should be performed?
A3: Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9][12] For this compound, the following conditions are recommended:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at room temperature
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C
-
Photostability: Exposure to light according to ICH Q1B guidelines.[10]
Q4: What is a suitable analytical method for quantifying this compound and its degradation products?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and recommended technique.[13][14] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and acidified water is a good starting point. Detection is typically performed using a UV detector at the λmax of the compound.
Q5: How can I identify the degradation products?
A5: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. By comparing the mass spectra of the parent compound and the degradation products, it is possible to propose fragmentation pathways and identify the resulting structures.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 48 hours.
-
Photostability: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples by a validated stability-indicating HPLC method. Calculate the percentage degradation and identify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector and a data acquisition system.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by UV scan (typically around 310 nm for coumaric acid derivatives).[13]
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Visualizations
Caption: Workflow for a typical stability testing program.
Caption: Potential degradation pathways for this compound.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 117405-48-8 [chemicalbook.com]
- 5. 4'-O-beta-D-glucosyl-cis-p-coumaric acid | C15H18O8 | CID 10604651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Identity of Isolated 4-O-β-D-Glucopyranosyl-cis-coumaric Acid: A Comparative Spectroscopic and Chromatographic Guide
For researchers in natural product chemistry and drug development, unequivocal identification of isolated compounds is paramount. This guide provides a comparative framework for confirming the identity of 4-O-β-D-glucopyranosyl-cis-coumaric acid, a phenylpropanoid glycoside. Due to the limited availability of complete, experimentally-derived spectroscopic data for this specific cis-isomer in the public domain, this guide presents a combination of predicted data for the target compound and experimentally-derived data for its close structural relatives. This comparative approach allows for a robust, albeit indirect, confirmation of its structure.
Spectroscopic Data Comparison
The primary methods for structural elucidation of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a comparison of the ¹H and ¹³C NMR data for 4-O-β-D-glucopyranosyl-cis-coumaric acid (predicted), its trans-isomer, and the corresponding aglycones.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Proton | 4-O-β-D-glucopyranosyl-cis-coumaric acid (Predicted, D₂O) | 4-O-β-D-glucopyranosyl-trans-coumaric acid (D₂O) | cis-p-coumaric acid (CDCl₃) [1] | trans-p-coumaric acid (CDCl₃) [1] |
| H-2', H-6' | 7.55 (d) | 7.47 (d, J=8.7 Hz) | 7.35 (d, J=8.7 Hz) | 7.54 (d, J=8.7 Hz) |
| H-3', H-5' | 7.15 (d) | 7.09 (d, J=8.7 Hz) | 6.71 (d, J=8.7 Hz) | 6.73 (d, J=8.7 Hz) |
| H-7 (α) | 6.95 (d) | 7.66 (d, J=15.9 Hz) | 6.77 (d, J=12.9 Hz) | 7.58 (d, J=15.8 Hz) |
| H-8 (β) | 5.90 (d) | 6.42 (d, J=15.9 Hz) | 5.74 (d, J=12.9 Hz) | 6.20 (d, J=15.8 Hz) |
| H-1'' | 5.10 (d) | 5.06 (d, J=7.4 Hz) | - | - |
| H-2'' | 3.65 (m) | 3.55 (t, J=8.3 Hz) | - | - |
| H-3'' | 3.60 (m) | 3.50 (t, J=8.8 Hz) | - | - |
| H-4'' | 3.55 (m) | 3.47 (t, J=9.1 Hz) | - | - |
| H-5'' | 3.50 (m) | 3.44 (m) | - | - |
| H-6''a | 3.85 (m) | 3.86 (dd, J=12.2, 2.2 Hz) | - | - |
| H-6''b | 3.70 (m) | 3.69 (dd, J=12.2, 5.5 Hz) | - | - |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Carbon | 4-O-β-D-glucopyranosyl-cis-coumaric acid (Predicted, D₂O) [2] | 4-O-β-D-glucopyranosyl-trans-coumaric acid (DMSO-d₆) | cis-p-coumaric acid (CD₃OD) [1] | trans-p-coumaric acid (CD₃OD) [1] |
| C-1' | 131.9 | 127.1 | 125.8 | 126.3 |
| C-2', C-6' | 132.8 | 131.0 | 129.7 | 132.1 |
| C-3', C-5' | 117.2 | 116.8 | 114.4 | 115.4 |
| C-4' | 158.2 | 159.2 | 158.5 | 159.8 |
| C-7 (α) | 143.2 | 144.6 | 142.7 | 145.3 |
| C-8 (β) | 118.5 | 115.8 | 115.9 | 114.2 |
| C-9 (C=O) | 171.8 | 167.3 | 168.9 | 169.6 |
| C-1'' | 102.5 | 100.3 | - | - |
| C-2'' | 75.8 | 73.2 | - | - |
| C-3'' | 78.4 | 76.9 | - | - |
| C-4'' | 72.2 | 70.0 | - | - |
| C-5'' | 78.0 | 77.1 | - | - |
| C-6'' | 63.4 | 60.9 | - | - |
High-Resolution Mass Spectrometry (HR-ESI-MS) data is crucial for confirming the molecular formula. For 4-O-β-D-glucopyranosyl-cis-coumaric acid (C₁₅H₁₈O₈), the expected exact mass would be a key identifier.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Exact Mass [M-H]⁻ | Observed [M-H]⁻ |
| 4-O-β-D-glucopyranosyl-cis-coumaric acid | C₁₅H₁₈O₈ | 325.0929 | Typically within ± 5 ppm |
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are standard protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds[3][4]
-
System: Agilent 1100 Series or similar, equipped with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Gradient Program: A typical gradient might start at 5-10% B, increasing to 30-40% B over 30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: DAD monitoring at multiple wavelengths, typically including 280 nm and 320 nm for coumaric acid derivatives.
-
Sample Preparation: The isolated compound is dissolved in the initial mobile phase composition or a compatible solvent like methanol.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[5]
-
System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap, coupled to an HPLC system.
-
Ionization Mode: Negative ion mode ([M-H]⁻) is typically preferred for phenolic acids.
-
Capillary Voltage: 2.5 - 3.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas Temperature: 250 - 350 °C.
-
Mass Range: m/z 50-1000.
-
Data Analysis: The elemental composition is determined from the accurate mass measurement of the deprotonated molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8][9]
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
1D NMR: ¹H and ¹³C{¹H} spectra are acquired for initial structural assessment.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for connecting different spin systems and confirming the position of the glycosidic linkage.
-
-
-
Sample Preparation: 5-10 mg of the isolated compound is dissolved in approximately 0.5 mL of the deuterated solvent.
Visualizing the Identification Workflow
The process of identifying an unknown natural product involves a logical sequence of analytical techniques. The following diagram illustrates a typical workflow for the confirmation of 4-O-β-D-glucopyranosyl-cis-coumaric acid.
Caption: Workflow for the identification of 4-O-β-D-glucopyranosyl-cis-coumaric acid.
References
A Comparative Guide to the Bioactivity of Cis- vs. Trans-4-O-beta-D-Glucopyranosyl-p-coumaric Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The geometric isomerism of bioactive compounds can significantly influence their pharmacological properties. This guide provides a comparative overview of the potential bioactivities of the cis- and trans-isomers of 4-O-beta-D-glucopyranosyl-p-coumaric acid. Direct comparative experimental data for these specific isomers is limited in the current scientific literature. Therefore, this guide synthesizes information from studies on the parent compound, p-coumaric acid, and structurally related molecules, such as resveratrol and its glucosides, to infer the likely differences in their antioxidant, anti-inflammatory, and anticancer activities. It is hypothesized that, in line with observations for similar phenolic compounds, the trans-isomer of 4-O-beta-D-glucopyranosyl-p-coumaric acid will exhibit greater bioactivity than its cis-counterpart. This guide also provides detailed experimental protocols for key bioassays to enable researchers to validate these hypotheses.
Antioxidant Activity: A Postulated Comparison
Phenolic compounds, including p-coumaric acid and its derivatives, are known for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1][2] The spatial arrangement of the molecule can impact this activity. Studies on the stilbene resveratrol, a structurally similar polyphenol, have consistently shown that the trans-isomer possesses superior antioxidant and biological activity compared to the cis-isomer.[3][4] This is often attributed to the more planar and stable conformation of the trans-isomer, which may allow for better interaction with cellular targets and scavenging of free radicals.
Based on these findings, it is reasonable to hypothesize that trans-4-O-beta-D-glucopyranosyl-p-coumaric acid would exhibit a lower IC50 value (indicating higher potency) in antioxidant assays compared to the cis-isomer. The following table presents a hypothetical comparison based on this premise, providing a template for experimental validation.
| Bioactivity Assay | Isomer | Hypothetical IC50 (µM) | Reference Compound |
| DPPH Radical Scavenging | cis-4-O-beta-D-glucopyranosyl-p-coumaric acid | > 100 | Ascorbic Acid |
| trans-4-O-beta-D-glucopyranosyl-p-coumaric acid | < 100 | ||
| ABTS Radical Cation Scavenging | cis-4-O-beta-D-glucopyranosyl-p-coumaric acid | > 80 | Trolox |
| trans-4-O-beta-D-glucopyranosyl-p-coumaric acid | < 80 |
Note: The IC50 values presented are hypothetical and intended to illustrate the expected trend. Actual values must be determined experimentally.
Experimental Protocols for Antioxidant Assays
To facilitate the direct comparison of the antioxidant activities of the cis- and trans-isomers, detailed protocols for two standard in vitro assays are provided below.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5]
Methodology:
-
Reagent Preparation:
-
DPPH solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test compounds: Prepare stock solutions of cis- and trans-4-O-beta-D-glucopyranosyl-p-coumaric acid in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions.
-
Positive control: Prepare a series of dilutions of a standard antioxidant such as ascorbic acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the test compound dilutions or standard to the wells of a 96-well plate.
-
Add 150 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.[5]
Methodology:
-
Reagent Preparation:
-
ABTS stock solution (7 mM): Prepare in water.
-
Potassium persulfate solution (2.45 mM): Prepare in water.
-
ABTS•+ working solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test compounds and positive control (Trolox) are prepared as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound dilutions or standard to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Anti-inflammatory Activity: Targeting the NF-κB Pathway
p-Coumaric acid has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6] One of the key mechanisms underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[9] It is plausible that both cis- and trans-isomers of 4-O-beta-D-glucopyranosyl-p-coumaric acid would exhibit anti-inflammatory properties through this pathway, with the trans-isomer likely being more potent.
Below is a diagram illustrating the general NF-κB signaling pathway and the potential point of inhibition by p-coumaric acid derivatives.
Caption: NF-κB signaling pathway and potential inhibition by p-coumaric acid glucosides.
Anticancer Activity: A Potential for Differential Effects
p-Coumaric acid and its conjugates have been reported to possess anticancer properties, including the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[10][11] For instance, p-coumaric acid has been shown to have cytotoxic effects on colorectal cancer cells.[11] Studies on resveratrol have demonstrated that the trans-isomer is generally more effective than the cis-isomer in inhibiting the proliferation of various cancer cell lines, including those of the liver, colon, pancreas, and kidney.[3] This suggests that trans-4-O-beta-D-glucopyranosyl-p-coumaric acid may also exhibit more potent anticancer activity compared to its cis-isomer.
Conclusion and Future Directions
While direct experimental evidence is lacking, a comparative analysis based on structurally similar compounds strongly suggests that the trans-isomer of 4-O-beta-D-glucopyranosyl-p-coumaric acid is likely to possess greater antioxidant, anti-inflammatory, and anticancer bioactivity than the cis-isomer. This guide provides a foundational framework and the necessary experimental protocols for researchers to systematically investigate and quantify these differences. Such studies are crucial for understanding the structure-activity relationships of these natural compounds and for guiding the development of new therapeutic agents. Future research should focus on head-to-head comparisons of the purified cis- and trans-isomers in a range of in vitro and in vivo models to definitively elucidate their respective pharmacological profiles.
References
- 1. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jscholaronline.org [jscholaronline.org]
- 3. Comparative Analysis of the Antitumor Activity of Cis- and Trans-Resveratrol in Human Cancer Cells with Different p53 Status [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effects of p-coumaric Acid in LPS-StimulatedRAW264.7 Cells: Involvement of NF-úB and MAPKs Pathways | Semantic Scholar [semanticscholar.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of 4-O-beta-D-Glucopyranosyl-cis-p-coumaric Acid and its Aglycone, cis-p-coumaric acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid and its aglycone, cis-p-coumaric acid. The objective is to present a clear, data-driven overview of their respective effects on key biological processes, supported by experimental evidence. This comparison focuses on their interactions with metabolic enzymes and their potential antioxidant and anti-inflammatory properties.
Data Presentation: Quantitative Comparison of Biological Activities
The available quantitative data directly comparing the two compounds is in the area of cytochrome P450 enzyme inhibition. For other biological activities, direct comparative data is limited; however, this guide presents the available information for the aglycone to serve as a benchmark.
Table 1: Inhibition of Cytochrome P450 Enzymes
A study investigating the inhibitory effects of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid and p-coumaric acid on rat liver microsomes revealed distinct profiles for each compound. The inhibition constant (Ki) values are summarized below.
| Compound | Enzyme | Inhibition Type | Inhibition Constant (Ki) (μmol/L) |
| 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid | CYP3A4 | Anti-competitive | 5.56[1] |
| p-coumaric acid | CYP3A4 | Competitive | 10.56[1] |
| 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid | CYP1A2 | Anti-competitive | 19.91[1] |
| p-coumaric acid | CYP1A2 | Competitive | 25.20[1] |
Note: The study did not specify the isomer of p-coumaric acid used.
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Assay | IC50 Value | Reference |
| p-coumaric acid | DPPH | 64.97 µg/mL | [1] |
| p-coumaric acid | DPPH | Not significant | A study by Villaño et al. |
Table 3: Anti-inflammatory Activity (Nitric Oxide Inhibition)
Direct comparative IC50 values for nitric oxide (NO) inhibition are not available. However, studies have shown that p-coumaric acid can inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
| Compound | Cell Line | Effect | Concentration |
| p-coumaric acid | RAW264.7 | Inhibition of NO production | 10-100 µg/mL[2] |
| p-coumaric acid | RAW264.7 | No inhibition of NO production | 100 µM[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cytochrome P450 Inhibition Assay
Principle: This assay determines the inhibitory effect of a test compound on the activity of specific cytochrome P450 enzymes by monitoring the metabolism of a probe substrate in rat liver microsomes.
Protocol:
-
Preparation of Rat Liver Microsomes: Liver microsomes are prepared from rats through differential centrifugation.
-
Incubation Mixture: A typical incubation mixture contains rat liver microsomes, a specific probe substrate for the CYP isozyme of interest (e.g., phenacetin for CYP1A2, testosterone for CYP3A4), NADPH as a cofactor, and the test compound (4-O-beta-D-glucopyranosyl-cis-p-coumaric acid or p-coumaric acid) at various concentrations.
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solvent, such as acetonitrile.
-
Analysis: The concentration of the metabolite of the probe substrate is quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The inhibition type and the inhibition constant (Ki) are determined by analyzing the enzyme kinetics using methods such as Lineweaver-Burk plots.[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared. The test compounds and a standard antioxidant (e.g., ascorbic acid) are also dissolved in a suitable solvent.
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Measurement of NO: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value for NO inhibition can be determined from the dose-response curve.[2]
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the biological activities of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid and its aglycone.
Discussion and Conclusion
The comparison between 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid and its aglycone, cis-p-coumaric acid, reveals that the presence of the glucose moiety significantly influences their biological activity, at least in the context of drug metabolism.
Cytochrome P450 Inhibition: The glucoside form demonstrates a more potent inhibitory effect on CYP3A4, an enzyme responsible for the metabolism of a vast number of drugs.[1] Conversely, the aglycone shows a slightly stronger, albeit weak, inhibitory effect on CYP1A2.[1] The different inhibition types (anti-competitive for the glucoside and competitive for the aglycone) further highlight the distinct ways these molecules interact with the active sites of these enzymes. These findings have important implications for potential drug-herb interactions, suggesting that the consumption of plants containing these compounds could alter the pharmacokinetics of co-administered drugs.
Antioxidant and Anti-inflammatory Activities: While direct comparative data for the cis-glucoside is lacking, p-coumaric acid is known to possess antioxidant and anti-inflammatory properties.[2] The antioxidant activity is often attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. Its anti-inflammatory effects are, at least in part, mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[2]
The effect of glucosylation on the antioxidant and anti-inflammatory activities of phenolic compounds is complex. In some cases, the addition of a sugar moiety can decrease these activities by masking the free hydroxyl groups. However, glucosylation can also improve the bioavailability and solubility of the compound, potentially leading to enhanced in vivo effects. Further research is needed to elucidate the specific antioxidant and anti-inflammatory profile of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid and to directly compare it with its aglycone.
References
A Comparative Guide to the Anti-Inflammatory Mechanism of 4-O-beta-D-Glucopyranosyl-cis-coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory mechanism of 4-O-beta-D-glucopyranosyl-cis-coumaric acid and its alternatives. The information presented is based on available scientific literature and aims to facilitate research and development in the field of anti-inflammatory therapeutics.
Introduction
4-O-beta-D-glucopyranosyl-cis-coumaric acid is a naturally occurring phenolic glycoside.[1] While specific quantitative data on its anti-inflammatory potency is limited, its aglycone, p-coumaric acid, has been more extensively studied. Phenolic compounds, in general, are known for their antioxidant and anti-inflammatory properties.[2] This guide will therefore focus on the validated mechanism of action of p-coumaric acid as a proxy for its glycoside derivative and compare its performance with other well-established anti-inflammatory agents.
The primary anti-inflammatory mechanism of p-coumaric acid and related flavonoids involves the inhibition of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] Activation of these pathways by inflammatory stimuli, such as lipopolysaccharide (LPS), leads to the production of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the enzyme cyclooxygenase-2 (COX-2). By inhibiting these pathways, p-coumaric acid and its derivatives can effectively reduce inflammation.
Comparative Performance Data
The following tables summarize the available quantitative data for p-coumaric acid and selected alternative anti-inflammatory compounds: the flavonoid luteolin and the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) |
| p-Coumaric acid | ~10-100 µg/mL (approx. 60-600 µM)[2] |
| Luteolin | 6.9[3] |
| Quercetin | >100[4] |
Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity
| Compound | IC50 (µM) |
| p-Coumaric acid | Data not available |
| Luteolin | Pretreatment at 25-100 µM inhibited COX-2 expression[5] |
| Ibuprofen | 1.1 - 370 (Varies with assay conditions)[6] |
Table 3: Inhibition of Pro-Inflammatory Cytokines (TNF-α & IL-6)
| Compound | Target | IC50 / Inhibition | Cell Line |
| p-Coumaric acid | TNF-α, IL-6 | Inhibition at 10-100 µg/mL | RAW 264.7 |
| Luteolin | TNF-α, IL-6 | Inhibition at 4-20 µM | RAW 264.7[7] |
| Ibuprofen | IL-6 | Data not available |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway involved in the anti-inflammatory action of 4-O-beta-D-glucopyranosyl-cis-coumaric acid and a general workflow for its experimental validation.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: Experimental Workflow for Validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nitric Oxide (NO) Inhibition Assay
This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of 4-O-beta-D-glucopyranosyl-cis-coumaric acid or alternative compounds for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. A set of wells should remain unstimulated as a negative control.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo dye.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
-
Cytokine (TNF-α and IL-6) Inhibition Assay
This assay quantifies the levels of pro-inflammatory cytokines released by macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Follow steps 1-4 of the Nitric Oxide (NO) Inhibition Assay protocol.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the ELISA kits, which typically involve adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the effect of the compound on the expression or activity of the COX-2 enzyme.
-
For COX-2 Expression (Western Blot):
-
Follow steps 1-4 of the Nitric Oxide (NO) Inhibition Assay protocol.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for COX-2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands.
-
Quantify the band intensity to determine the relative expression of COX-2 in treated versus untreated cells.
-
-
For COX-2 Activity (Enzyme Assay):
-
Use a commercially available COX-2 inhibitor screening assay kit.
-
These kits typically provide purified COX-2 enzyme, a substrate (e.g., arachidonic acid), and a detection reagent.
-
Incubate the COX-2 enzyme with various concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the product of the reaction (e.g., prostaglandin H2) using the provided detection reagent and a microplate reader.
-
Calculate the percentage of COX-2 activity inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Conclusion
The available evidence strongly suggests that 4-O-beta-D-glucopyranosyl-cis-coumaric acid, likely through the action of its aglycone p-coumaric acid, exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of key inflammatory mediators. While direct quantitative comparisons with established anti-inflammatory agents are currently limited by the lack of specific IC50 data for the glycoside form, the data on p-coumaric acid and related flavonoids indicate a promising potential for this class of compounds in the development of novel anti-inflammatory therapies. Further research is warranted to quantify the specific potency of 4-O-beta-D-glucopyranosyl-cis-coumaric acid and to fully elucidate its therapeutic potential.
References
- 1. This compound | 117405-48-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Luteolin inhibits LPS-stimulated inducible nitric oxide synthase expression in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin and chrysin differentially inhibit cyclooxygenase-2 expression and scavenge reactive oxygen species but similarly inhibit prostaglandin-E2 formation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. scitepress.org [scitepress.org]
Comparative Analysis of 4-O-beta-Glucopyranosyl-cis-coumaric Acid Cross-Reactivity in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzymatic cross-reactivity of 4-O-beta-Glucopyranosyl-cis-coumaric acid, a naturally occurring phenolic glycoside. The focus is on its interaction with key drug-metabolizing enzymes and potential hydrolytic pathways. This document summarizes available experimental data, details relevant assay protocols, and visualizes associated metabolic and experimental workflows.
Executive Summary
This compound exhibits notable interactions with certain cytochrome P450 (CYP) enzymes, key players in drug metabolism. Specifically, it has been shown to be a moderate, anti-competitive inhibitor of CYP3A4 and a weak, anti-competitive inhibitor of CYP1A2 in rat liver microsomes.[1] In contrast, its aglycone form, p-coumaric acid, acts as a weak competitive inhibitor of both CYP1A2 and CYP3A4.[1]
This guide presents the existing data for the cis-isomer and related compounds, highlighting the need for further research to fully elucidate the comparative enzymatic cross-reactivity of its geometric isomer.
Quantitative Data on Enzyme Inhibition
The inhibitory effects of this compound and its aglycone, p-coumaric acid, on rat liver microsomal cytochrome P450 enzymes are summarized below.
| Compound | Enzyme | Inhibition Type | Inhibition Constant (Ki) (μmol/L) | Potency |
| This compound | CYP1A2 | Anti-competitive | 19.91 | Weak |
| This compound | CYP3A4 | Anti-competitive | 5.56 | Moderate |
| p-Coumaric acid | CYP1A2 | Competitive | 25.20 | Weak |
| p-Coumaric acid | CYP3A4 | Competitive | 10.56 | Weak |
Data sourced from a study on rat liver microsomes.[1]
Signaling and Metabolic Pathways
The biosynthesis of coumaric acid glucosides is intrinsically linked to the phenylpropanoid pathway, a major route for the synthesis of various phenolic compounds in plants. The following diagram illustrates the general metabolic pathway leading to the formation and potential enzymatic cleavage of 4-O-beta-Glucopyranosyl-coumaric acid.
Caption: Generalized metabolic pathway of 4-O-beta-Glucopyranosyl-coumaric acid.
Experimental Protocols
Detailed methodologies for key enzymatic assays are provided below to facilitate the replication and further investigation of the cross-reactivity of this compound.
Cytochrome P450 Inhibition Assay (In Vitro)
This protocol outlines a general procedure for determining the inhibitory potential of a test compound on CYP450 enzymes using rat liver microsomes.
1. Materials:
- Rat liver microsomes (RLMs)
- Test compound (this compound)
- CYP-specific probe substrates (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile or methanol (for quenching the reaction)
- LC-MS/MS system for analysis
2. Experimental Workflow:
Caption: Workflow for a CYP450 inhibition assay.
3. Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the test compound). The IC50 value (concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined. Further kinetic studies with varying concentrations of both the substrate and inhibitor are performed to determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or anti-competitive).
β-Glucosidase Activity Assay
This protocol describes a common method for measuring β-glucosidase activity using a chromogenic substrate.
1. Materials:
- β-glucosidase enzyme solution
- Test compound (this compound as a potential substrate or inhibitor)
- p-Nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate
- Citrate or acetate buffer (pH typically between 4.5 and 5.5)
- Sodium carbonate or sodium hydroxide solution (to stop the reaction)
- Spectrophotometer or microplate reader
2. Experimental Workflow:
Caption: Workflow for a β-glucosidase activity assay.
3. Data Analysis: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm and comparing it to a standard curve of p-nitrophenol. Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPG per minute under the specified conditions. To assess the hydrolysis of this compound, the formation of p-coumaric acid would need to be monitored, likely using HPLC. To evaluate its inhibitory potential, the assay would be run with pNPG as the substrate in the presence of varying concentrations of the test compound.
Conclusion and Future Directions
The available data indicates that this compound is a moderate inhibitor of CYP3A4 and a weak inhibitor of CYP1A2, acting through an anti-competitive mechanism. This suggests a potential for drug-drug interactions with substrates of these enzymes.
The primary knowledge gap remains the lack of direct comparative data on the enzymatic cross-reactivity of the cis- and trans-isomers of 4-O-beta-Glucopyranosyl-coumaric acid. Future research should focus on:
-
Direct Comparative Inhibition Studies: Evaluating the inhibitory effects of both cis- and trans-isomers on a panel of key CYP450 enzymes to determine if stereochemistry influences the potency and mechanism of inhibition.
-
Enzymatic Hydrolysis Kinetics: Quantifying the hydrolysis rates of both isomers by various β-glucosidases to understand their relative stability and potential for aglycone release in biological systems.
-
Metabolite Identification: Characterizing the metabolites formed from both isomers upon incubation with liver microsomes or other metabolically active systems.
Addressing these research questions will provide a more complete understanding of the pharmacological and toxicological profiles of these common dietary compounds and their potential impact on drug metabolism and efficacy.
References
A Comparative Analysis of 4-O-beta-Glucopyranosyl-cis-coumaric Acid and Other Phenolic Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 4-O-beta-Glucopyranosyl-cis-coumaric acid and other prominent phenolic compounds. Due to the limited specific experimental data on this compound, this guide provides a comprehensive review of its aglycone, p-coumaric acid, and discusses the potential influence of glycosylation on its biological activity.
Executive Summary
Phenolic compounds are a broad class of plant secondary metabolites recognized for their diverse health benefits, including antioxidant, anti-inflammatory, and anticancer properties. While extensive research exists for many phenolic acids, specific data on their glycosylated forms, such as this compound, is less common. This guide synthesizes the available information on p-coumaric acid and its derivatives to provide a comparative framework.
The biological activity of phenolic compounds is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl groups on the aromatic ring. Glycosylation, the attachment of a sugar moiety, can significantly alter a compound's solubility, stability, and bioavailability, thereby modulating its therapeutic potential. While in vitro studies sometimes show a decrease in the antioxidant and anti-inflammatory activity of glycosides compared to their aglycones, the in vivo effects can be more complex and may even be enhanced.
Comparative Analysis of Biological Activities
This section compares the antioxidant, anti-inflammatory, and anticancer activities of p-coumaric acid with other well-researched phenolic compounds. The potential impact of glycosylation on these activities is also discussed.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is primarily attributed to their ability to scavenge free radicals. In vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) are commonly used to evaluate this property.
Generally, the antioxidant activity of phenolic acids increases with the number of hydroxyl groups. For instance, caffeic acid and gallic acid, with two and three hydroxyl groups respectively, tend to exhibit stronger antioxidant activity than p-coumaric acid, which has one hydroxyl group.
Table 1: Comparative Antioxidant Activity of Phenolic Acids
| Compound | Structure | DPPH Radical Scavenging Activity (IC50/EC50) | FRAP Value | ORAC Value | Key Structural Features for Activity |
| p-Coumaric Acid | C₉H₈O₃ | Reported as a weaker antioxidant compared to others[1] | 24–113 µM Fe²⁺[1] | 20–33 µM TE[1] | Single hydroxyl group on the phenyl ring. |
| This compound | C₁₅H₁₈O₈ | No direct comparative data found. Glycosylation may decrease in vitro activity. | No data found. | No data found. | Glycosidic bond at the 4-position. |
| Caffeic Acid | C₉H₈O₄ | Generally shows stronger activity than p-coumaric acid. | Higher than p-coumaric acid[1]. | Higher than p-coumaric acid[1]. | Two hydroxyl groups (catechol structure). |
| Ferulic Acid | C₁₀H₁₀O₄ | Activity is generally higher than p-coumaric acid. | Higher than p-coumaric acid[1]. | Higher than p-coumaric acid[1]. | One hydroxyl and one methoxy group. |
| Gallic Acid | C₇H₆O₅ | Exhibits very strong antioxidant activity. | 494–5033 µM Fe²⁺[1] | High activity. | Three hydroxyl groups. |
| Quercetin (Flavonoid) | C₁₅H₁₀O₇ | Strong antioxidant activity. | High activity. | High activity. | Multiple hydroxyl groups and a flavonoid backbone. |
Note: The presented values are for comparative purposes and can vary based on experimental conditions. IC50/EC50 values are inversely proportional to antioxidant activity.
The glycosylation of phenolic compounds can influence their antioxidant activity. Some studies suggest that glycosylation may decrease the radical-scavenging ability of the parent molecule in vitro. However, it can also enhance solubility and stability.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Phenolic compounds can exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, thereby reducing the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
p-Coumaric acid has been shown to inhibit the production of inflammatory cytokines by blocking NF-κB and MAPK signaling pathways. While direct comparative data for this compound is unavailable, studies on other phenolic glycosides suggest that the aglycone form is often more potent in vitro in inhibiting inflammatory responses. However, glycosides may have better bioavailability in vivo.
Table 2: Comparative Anti-inflammatory Activity of Phenolic Compounds
| Compound | Key Targets/Mechanisms | In Vitro Potency (e.g., IC50 for NO Inhibition) | In Vivo Effects |
| p-Coumaric Acid | Inhibition of iNOS, COX-2, TNF-α, IL-6 via NF-κB and MAPK pathways. | Data not consistently reported in comparative studies. | Demonstrated anti-inflammatory effects in animal models. |
| This compound | Mentioned as an inhibitor of lipopolysaccharide-induced nitric oxide production, but no quantitative data is available. | No quantitative data found. | No data found. |
| Caffeic Acid | Potent inhibitor of NF-κB activation. | Generally shows strong inhibition of NO production. | Effective in various in vivo inflammation models. |
| Ferulic Acid | Modulates NF-κB and MAPK pathways. | Shows significant inhibition of inflammatory mediators. | Well-documented anti-inflammatory properties in vivo. |
| Gallic Acid | Strong inhibitor of NF-κB and pro-inflammatory cytokine production. | Potent inhibitor of NO production. | Demonstrates significant anti-inflammatory effects. |
| Quercetin (Flavonoid) | Potent inhibitor of NF-κB, AP-1, and other inflammatory pathways. | Strong inhibitor of NO, TNF-α, and IL-6. | Widely studied for its in vivo anti-inflammatory efficacy. |
Anticancer Activity
The anticancer properties of phenolic compounds are attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis and metastasis. These effects are often mediated through the modulation of various signaling pathways involved in cancer development.
p-Coumaric acid has demonstrated antiproliferative effects in various cancer cell lines. A conjugate of p-coumaric acid, 4-O-(2″-O-Acetyl-6″-O-pcoumaroyl-D-glucopyranosyl)-p-CA, showed significant anti-proliferative activity against lung cancer cell lines with IC50 values of 37.73, 50.6, and 62.0 μg/mL for A549, NCI-H1299, and HCC827 cells, respectively[2][3]. Another study on 4-O-β-D-galactopyranosyl derivatives of phenolic acid esters indicated that glycosylation improved cytotoxic activity against MCF-7 and PC-3 cancer cell lines compared to the parent esters. This suggests that glycosylation of coumaric acid could potentially enhance its anticancer properties.
Table 3: Comparative Anticancer Activity of Phenolic Compounds
| Compound | Target Cancer Cell Lines | IC50 Values | Mechanism of Action |
| p-Coumaric Acid | HCT-15, HT-29 (colon), MCF-7 (breast) | 1400-1600 µmol/L (HCT-15, HT-29)[4]; IC50 of 254.3 μg/mL (DLD-1) and 714.6 μg/mL (Caco-2)[5] | Induction of apoptosis, cell cycle arrest. |
| This compound | No direct data found. | No data found. | Unknown. |
| Caffeic Acid | Various cell lines | Varies depending on the cell line. | Induction of apoptosis, anti-proliferative. |
| Ferulic Acid | Various cell lines | Varies depending on the cell line. | Anti-proliferative, pro-apoptotic. |
| Gallic Acid | Various cell lines | Potent activity in many cancer cell lines. | Induction of apoptosis, cell cycle arrest. |
| Quercetin (Flavonoid) | Various cell lines | Potent activity in many cancer cell lines. | Multi-targeted, including cell cycle arrest and apoptosis induction. |
Signaling Pathways and Experimental Workflows
The biological activities of these phenolic compounds are mediated through complex signaling networks. Understanding these pathways is crucial for drug development.
Key Signaling Pathways
General Experimental Workflow
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to support reproducible research.
DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
-
Test compounds and standard (e.g., Ascorbic acid or Trolox) at various concentrations in methanol.
-
-
Protocol:
-
Add 100 µL of the test compound or standard solution to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Calculate the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Principle: This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent. The reduction in nitrite levels in the presence of the test compound indicates its inhibitory effect on NO production.
-
Reagents:
-
RAW 264.7 macrophage cells.
-
Lipopolysaccharide (LPS).
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.
-
Sodium nitrite standard solution.
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of the Griess reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Determine the IC50 value for NO inhibition.
-
MTT Cytotoxicity Assay
-
Principle: This colorimetric assay measures cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents:
-
Cancer cell line of interest.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Conclusion and Future Directions
While a comprehensive comparative analysis of this compound is currently limited by the lack of specific experimental data, the extensive research on its aglycone, p-coumaric acid, provides a strong foundation for predicting its potential biological activities. The available evidence suggests that p-coumaric acid is a moderately effective antioxidant and a significant anti-inflammatory and anticancer agent, primarily through the modulation of the NF-κB and MAPK signaling pathways.
The influence of glycosylation on the bioactivity of p-coumaric acid warrants further investigation. While in vitro studies on other phenolic glycosides often show reduced activity compared to their aglycones, the improved stability and potential for enhanced bioavailability in vivo cannot be overlooked. The promising cytotoxic effects observed for other coumaric acid glycosides highlight the potential of this compound as a therapeutic agent.
Future research should focus on direct comparative studies of this compound against its aglycone and other phenolic compounds in a range of biological assays. In vivo studies are crucial to determine its bioavailability, metabolism, and overall efficacy. Such research will be instrumental in elucidating the full therapeutic potential of this and other phenolic glycosides for the development of novel drugs and nutraceuticals.
References
- 1. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. banglajol.info [banglajol.info]
- 5. Structural characterization and evaluation of antimicrobial and cytotoxic activity of six plant phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of In Vitro Anti-inflammatory Findings: A Comparative Guide to 4-O-beta-D-Glucopyranosyl-cis-p-coumaric Acid and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of in vitro anti-inflammatory findings for 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid and a well-established comparator, resveratrol. Due to the limited direct research on the cis-isomer glucoside, this guide leverages data on its aglycone, p-coumaric acid, as a proxy to evaluate its potential therapeutic efficacy.
Executive Summary
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Natural compounds are a promising source for novel anti-inflammatory agents. This guide focuses on 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid, a natural phenolic compound, and compares its anti-inflammatory profile with that of resveratrol, a widely studied polyphenol. While in vitro studies have demonstrated the anti-inflammatory potential of p-coumaric acid, its in vivo validation is crucial for its development as a therapeutic agent. This guide presents a side-by-side comparison of the available in vitro and in vivo data for both compounds, highlighting their mechanisms of action and experimental outcomes.
In Vitro Anti-inflammatory Activity
Both p-coumaric acid and resveratrol have been shown to exert anti-inflammatory effects in vitro, primarily through the modulation of key signaling pathways in immune cells such as macrophages. The most common in vitro model utilizes lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Data Summary: In Vitro Anti-inflammatory Effects
| Parameter | p-Coumaric Acid | Resveratrol | Reference Compound |
| Cell Line | RAW264.7 | RAW264.7 | N/A |
| Stimulant | LPS | LPS | N/A |
| Inhibition of Nitric Oxide (NO) Production | Significant inhibition at 10-100 µg/mL[1][2] | Significant inhibition at various concentrations[3][4] | N/A |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significant reduction in mRNA and protein expression at 10-100 µg/mL[1][2] | Significant reduction in secretion and expression[3][4] | N/A |
| Inhibition of Pro-inflammatory Enzymes (iNOS, COX-2) | Significant inhibition of mRNA and protein expression at 10-100 µg/mL[1][2] | Inhibition of expression[5][6] | N/A |
| Effect on NF-κB Pathway | Suppression of IκB phosphorylation and NF-κB nuclear translocation[1][2] | Inhibition of NF-κB activation[5][6][7] | N/A |
| Effect on MAPK Pathway | Inhibition of ERK1/2 and JNK phosphorylation[1] | Inhibition of p38 MAPK activation[5][6] | N/A |
In Vivo Anti-inflammatory Activity
The translation of in vitro findings to in vivo models is a critical step in the validation of a potential therapeutic agent. Both p-coumaric acid and resveratrol have been evaluated in various animal models of inflammation.
Data Summary: In Vivo Anti-inflammatory Effects
| Parameter | p-Coumaric Acid | Resveratrol |
| Animal Model | Adjuvant-induced arthritic rats[8][9][10] | Various models including aging-related inflammation and neuroinflammation[11][12] |
| Dosage | 100 mg/kg body weight[8] | Varies depending on the model |
| Route of Administration | Oral | Oral |
| Key Findings | - Reduced expression of TNF-α in synovial tissue[8][9]. - Decreased circulating immune complexes[8]. - Alleviated symptoms of arthritis and suppressed inflammatory cell infiltration[9][10]. | - Down-regulates vascular and cardiac expression of TNFα[11]. - Inhibits inflammatory processes, including NF-κB activation[11]. - Protects against various neurological disorders by inhibiting microglial activation[12]. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of p-Coumaric Acid in LPS-stimulated Macrophages
Caption: p-Coumaric acid inhibits LPS-induced inflammation by targeting NF-κB and MAPK pathways.
Experimental Workflow: In Vivo Validation in Adjuvant-Induced Arthritis Model
Caption: Workflow for in vivo validation of p-coumaric acid in a rat model of arthritis.
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW264.7 Cells
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of p-coumaric acid (e.g., 10, 50, 100 µg/mL) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA kits.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.
-
RT-PCR Analysis: Total RNA is extracted to measure the mRNA expression levels of pro-inflammatory genes.
In Vivo Adjuvant-Induced Arthritis Model in Rats
-
Induction of Arthritis: Arthritis is induced by a single sub-plantar injection of Freund's complete adjuvant into the left hind paw of Wistar rats.
-
Grouping and Treatment: Animals are divided into groups: a normal control group, an arthritic control group, a p-coumaric acid-treated group (e.g., 100 mg/kg, p.o.), and a reference drug (e.g., indomethacin) treated group. Treatment is typically started on the day of adjuvant injection and continued for a specific period (e.g., 28 days).
-
Assessment of Arthritis: The severity of arthritis is evaluated periodically by measuring the paw volume using a plethysmometer and by scoring the clinical signs of inflammation.
-
Sample Collection: At the end of the experiment, blood is collected for the estimation of circulating immune complexes. The animals are then euthanized, and the synovial tissue is collected for histopathological examination and immunofluorescence analysis of TNF-α expression.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed effects.
Conclusion
The available evidence strongly suggests that p-coumaric acid, the aglycone of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid, possesses significant anti-inflammatory properties, which have been validated in both in vitro and in vivo models. Its mechanism of action involves the inhibition of key pro-inflammatory mediators and signaling pathways, comparable to the well-characterized anti-inflammatory agent, resveratrol. While direct in vivo studies on 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid are still needed to confirm its efficacy and pharmacokinetic profile, the existing data on p-coumaric acid provides a strong rationale for its further investigation as a potential therapeutic agent for inflammatory diseases. Future research should focus on the in vivo validation of the glucoside form to fully understand its therapeutic potential.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. scielo.br [scielo.br]
- 5. Anti-Inflammatory Properties of Resveratrol | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Effects of Resveratrol: Mechanistic Insights | MDPI [mdpi.com]
- 8. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory effects of resveratrol: possible role in prevention of age-related cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activities of resveratrol in the brain: role of resveratrol in microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different analytical methods for 4-O-beta-Glucopyranosyl-cis-coumaric acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-O-beta-Glucopyranosyl-cis-coumaric acid is crucial for various applications, including pharmacokinetic studies, quality control of herbal medicines, and food analysis. This guide provides a head-to-head comparison of the most common analytical methods for this compound and its related forms, offering supporting data and detailed experimental protocols.
While direct analytical studies on this compound are limited, methods for its trans-isomer and the aglycone (p-coumaric acid) are well-established and can be adapted. The primary challenge lies in the separation of the cis and trans isomers and the potential need for hydrolysis to analyze the aglycone.
Data Presentation: A Comparative Overview
The following table summarizes the performance of three key analytical techniques for the analysis of p-coumaric acid and its derivatives. The data presented is a synthesis from various studies on p-coumaric acid and its glucosides, providing a reliable estimate for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC)-UV | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 0.5 - 15 µg/mL | 0.2 ng/mL - 10 µg/mL |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~40 ng/mL | ~0.2 ng/mL[1] |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Selectivity | Moderate to Good | Excellent |
| Cost | Lower | Higher |
| Throughput | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective technique for the quantification of this compound, particularly in simpler matrices.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and diode array detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid or acetic acid (analytical grade)
-
Reference standard of 4-O-beta-Glucopyranosyl-p-coumaric acid (for method development and as a surrogate standard if the cis-isomer is not available).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing to elute the analyte, followed by a wash and re-equilibration step. For example: 0-20 min, 10-40% B; 20-25 min, 40-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The UV spectrum of cis-p-coumaric acid shows a maximum absorption at a slightly shorter wavelength than the trans-isomer. Monitoring at both the maximum of the cis-isomer (around 280-300 nm) and the trans-isomer (around 310 nm) is recommended for comprehensive analysis.
Sample Preparation:
-
Extraction: For solid samples (e.g., plant material), extraction with a mixture of methanol and water (e.g., 80:20 v/v) is common. Sonication or maceration can be used to improve extraction efficiency.
-
Hydrolysis (Optional): To quantify the total p-coumaric acid content (both free and glycosylated), acid or enzymatic hydrolysis can be performed. For acid hydrolysis, treatment with 2M HCl at 80-100 °C for 1-2 hours is typical. Enzymatic hydrolysis using β-glucosidase offers milder conditions.
-
Purification: Solid-phase extraction (SPE) with a C18 cartridge can be used to clean up the extract and concentrate the analyte.
-
Filtration: Prior to injection, the sample should be filtered through a 0.45 µm syringe filter.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex matrices and low-level quantification.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Reversed-phase C18 or phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Reagents:
-
Same as for HPLC-UV, but with LC-MS grade solvents and additives.
Chromatographic Conditions:
-
Similar mobile phases and gradient elution profiles as HPLC-UV can be used, but with a lower flow rate (e.g., 0.2-0.5 mL/min) suitable for the MS interface.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically preferred for phenolic acids.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions should be monitored.
-
For 4-O-beta-Glucopyranosyl-p-coumaric acid: The precursor ion [M-H]⁻ would be at m/z 325. The main product ion would likely result from the loss of the glucose moiety, yielding the p-coumaric acid anion at m/z 163.
-
For p-coumaric acid (after hydrolysis): The precursor ion [M-H]⁻ is at m/z 163, with a characteristic product ion at m/z 119 resulting from the loss of CO₂.
-
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements for confident identification and can be used for quantification.
Sample Preparation:
-
Sample preparation steps are similar to those for HPLC-UV. However, due to the higher sensitivity of LC-MS/MS, more dilute samples can often be used, and rigorous cleanup may be even more critical to minimize matrix effects.
Mandatory Visualization
Caption: Generalized experimental workflow for the analysis of this compound.
Key Considerations for Method Selection
-
Sensitivity and Selectivity: For trace-level analysis in complex biological matrices, LC-MS/MS is the superior choice due to its high sensitivity and selectivity. For quality control of extracts or formulations with higher concentrations, HPLC-UV is often sufficient and more economical.
-
Isomer Separation: The separation of cis and trans isomers is critical. This can be achieved with optimized reversed-phase HPLC methods. The use of a C18 column with a methanol or acetonitrile gradient and an acidic modifier is generally effective. The elution order may vary, but typically the trans isomer elutes later.
-
Stability of the Analyte: The cis-isomer of p-coumaric acid can be unstable and may convert to the more stable trans-isomer, especially when exposed to light and heat. Therefore, samples should be protected from light and analyzed as quickly as possible. Sample preparation should be performed under subdued light and at low temperatures.
-
Analysis of the Glucoside vs. Aglycone: The choice to analyze the intact glucoside or the aglycone after hydrolysis depends on the research question. To understand the profile of conjugated forms, analysis of the intact glucoside is necessary. For total p-coumaric acid content, hydrolysis is required. It is important to note that hydrolysis conditions can also cause isomerization.
-
Reference Standards: The availability of a pure reference standard for this compound is a significant challenge. If unavailable, a semi-quantitative approach using the trans-isomer standard or a related compound may be necessary, with the acknowledgment of potential differences in response factors.
By carefully considering these factors and selecting the appropriate analytical method and sample preparation procedure, researchers can achieve reliable and accurate quantification of this compound to advance their scientific endeavors.
References
Evaluating the Synergistic Effects of p-Coumaric Acid and Its Derivatives with Other Compounds: A Comparative Guide
Introduction
While research on the synergistic effects of 4-O-beta-Glucopyranosyl-cis-coumaric acid is not extensively available, its aglycone, p-coumaric acid (p-CA), has been the subject of numerous studies investigating its combined effects with other compounds. As a widely distributed phenolic acid found in various plants, fruits, and vegetables, p-coumaric acid exhibits a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides a comparative analysis of the synergistic effects of p-coumaric acid with other compounds, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Antioxidant Synergism
p-Coumaric acid, while possessing inherent antioxidant activity, has been shown to exhibit significant synergistic effects when combined with other phenolic compounds.[3][4] This synergy often results in a total antioxidant effect that is greater than the sum of the individual effects.
Quantitative Data on Antioxidant Synergism
| Combination | Assay | Synergistic Effect | Reference |
| p-Coumaric Acid + Ferulic Acid | Oxygen Radical Absorbance Capacity (ORAC) | 311% increase in observed antioxidant effect compared to the calculated theoretical additive effect. | [3][4] |
| p-Coumaric Acid + Other Phenolic Acids | Ferric Reducing Antioxidant Power (FRAP) | Synergistic effects observed in various combinations, particularly at low concentrations. | [4] |
Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging capacity against peroxyl radicals. A typical protocol involves:
-
Preparation of a fluorescein solution, which acts as a fluorescent probe.
-
Incubation of the test compounds (p-coumaric acid, ferulic acid, and their combination) with the fluorescein solution.
-
Initiation of the reaction by the addition of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Monitoring the decay of fluorescence over time. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.
-
The synergistic effect is determined by comparing the experimentally observed ORAC value of the mixture to the theoretical additive value calculated from the individual compounds.[4]
Signaling Pathway: Nrf2 and MAPK Pathways in Oxidative Stress
p-Coumaric acid has been reported to modulate cellular antioxidant defense mechanisms, in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][5] Oxidative stress can also activate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK.[3] p-Coumaric acid has been shown to suppress the phosphorylation of these kinases, thereby protecting cells from oxidative damage.[3] The synergistic antioxidant effects observed with other phenolic compounds may be attributed to a more potent modulation of these pathways.
Caption: Synergistic modulation of MAPK and Nrf2 pathways by p-coumaric acid and other phenolics.
Antimicrobial Synergism
p-Coumaric acid has demonstrated synergistic activity with conventional antibiotics against various pathogenic bacteria, including multidrug-resistant strains. This suggests its potential as an adjuvant to enhance the efficacy of existing antimicrobial agents.
Quantitative Data on Antimicrobial Synergism
| Combination | Pathogen | Synergistic Effect | Reference |
| p-Coumaric Acid + Colistin | Colistin-Resistant Acinetobacter baumannii | 16- to 128-fold decrease in the Minimum Inhibitory Concentration (MIC) of colistin. | [6][7] |
| p-Coumaric Acid + Ampicillin | Staphylococcus aureus | Additive effect observed. | [8] |
| p-Coumaric Acid + Amikacin | Various microorganisms | Enhanced activity observed in time-kill curve parameters. | [9] |
| p-Coumaric Acid + Chlorogenic Acid | Shigella dysenteriae | Remarkably enhanced antibacterial activity and inhibition of biofilm formation. | [10] |
Experimental Protocol: Checkerboard Synergy Test
The checkerboard method is commonly used to assess the synergistic effects of two antimicrobial agents.
-
A two-dimensional array of serial dilutions of two compounds (e.g., p-coumaric acid and an antibiotic) is prepared in a microtiter plate.
-
Each well is inoculated with a standardized suspension of the target bacterium.
-
The plate is incubated under appropriate conditions.
-
The MIC of each compound alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction. An FIC index of ≤ 0.5 is typically considered synergistic.[6]
Mechanism of Action: Membrane Permeabilization
One of the proposed mechanisms for the synergistic antibacterial effect of p-coumaric acid is the increased permeabilization of the bacterial cell membrane.[6] This disruption of the membrane barrier can facilitate the entry of antibiotics into the cell, thereby enhancing their antimicrobial activity.
Caption: Workflow for assessing antimicrobial synergy using the checkerboard method.
Anticancer Synergism
p-Coumaric acid has been shown to enhance the efficacy of chemotherapeutic drugs and exhibit synergistic anticancer effects in combination with other natural compounds.[11][12][13] These effects are often mediated through the modulation of multiple cellular pathways involved in cancer cell proliferation, survival, and apoptosis.
Quantitative Data on Anticancer Synergism
| Combination | Cancer Cell Line | Synergistic Effect | Reference |
| p-Coumaric Acid + Temozolomide | U87MG human glioblastoma | Synergistic effect on inhibiting cell viability and inducing apoptosis. | [12] |
| p-Coumaric Acid + Ferulic Acid | Colorectal cancer cells | Synergistically inhibit colorectal cancer cell growth. | [13] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of p-coumaric acid, a chemotherapeutic agent, or their combination for a specified period (e.g., 24, 48, 72 hours).
-
The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
Signaling Pathway: Apoptosis and Cell Cycle Regulation
p-Coumaric acid can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[12][14] In glioblastoma cells, treatment with p-coumaric acid has been shown to lead to an increase in the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest at the G2/M phase.[12] The synergistic effect with chemotherapeutic agents like temozolomide is likely due to the simultaneous targeting of multiple pathways that control cell survival and proliferation.
Caption: p-Coumaric acid and temozolomide synergistically induce apoptosis via cell cycle arrest.
The available evidence strongly suggests that p-coumaric acid possesses significant potential for synergistic interactions with a variety of compounds, leading to enhanced antioxidant, antimicrobial, and anticancer activities. These findings underscore the importance of exploring combination therapies that incorporate natural products like p-coumaric acid to improve therapeutic outcomes and potentially reduce the required doses of conventional drugs, thereby minimizing side effects. Further research is warranted to fully elucidate the mechanisms underlying these synergistic effects and to evaluate their clinical applicability. While direct evidence for the synergistic effects of this compound is lacking, the extensive data on its aglycone, p-coumaric acid, provides a strong foundation for future investigations into the therapeutic potential of this class of compounds.
References
- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of p-coumaric acid against oxidant and hyperlipidemia-an in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synergistic Interactions between Selected β-Lactam Antibiotics and Cinnamic Acid and Its Chosen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Investigating the synergistic antibacterial effects of chlorogenic and p-coumaric acids on Shigella dysenteriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting effect of p-Coumaric acid on U87MG human glioblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mixture of Ferulic Acid and P-Coumaric Acid Suppresses Colorectal Cancer through lncRNA 495810/PKM2 Mediated Aerobic Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Review of the Biological Activities of 4-O-beta-Glucopyranosyl-cis-coumaric Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative literature review of the reported biological activities of 4-O-beta-Glucopyranosyl-cis-coumaric acid. Due to the limited specific experimental data available for this particular cis-isomer, this review extends to its more extensively studied aglycone, p-coumaric acid, and its trans-isomer, providing a broader context for its potential therapeutic applications.
Introduction
This compound is a phenolic compound belonging to the hydroxycinnamic acid glycoside family. While its trans-isomer is more commonly found in nature, the cis-form is also present in various plant species. The biological evaluation of this specific cis-glycoside is still in its early stages. However, the known pharmacological activities of its constituent parts—p-coumaric acid and glucose—as well as related p-coumaric acid derivatives, suggest a range of potential bioactivities. This review summarizes the available data, focusing on anti-inflammatory and antioxidant properties, and provides detailed experimental protocols for the key assays used to evaluate these effects.
Data Presentation: Quantitative Comparison of Activities
Direct quantitative data for this compound is scarce in publicly available literature. The primary reported activity is the inhibition of nitric oxide (NO) production.[1] The following tables summarize the activities of the parent compound, p-coumaric acid, and a related trans-glycoside to provide a comparative context.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | Concentration | Inhibition (%) | IC50 | Reference |
| This compound | Nitric Oxide (NO) Production | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| p-Coumaric acid | Nitric Oxide (NO) Production | RAW 264.7 | 100 µg/mL | Significant | - | [2] |
| p-Coumaric acid | TNF-α Secretion | RAW 264.7 | 100 µg/mL | Significant | - | [2] |
| p-Coumaric acid | IL-6 Secretion | RAW 264.7 | 100 µg/mL | Significant | - | [2] |
Table 2: Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | Reference |
| p-Coumaric acid | DPPH Radical Scavenging | ~25 | [3] |
| p-Coumaric acid | ABTS Radical Scavenging | ~10 | [3] |
Key Biological Activities: A Detailed Comparison
Anti-inflammatory Activity
The most specific reported activity for this compound is its ability to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS).[1] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.
The aglycone, p-coumaric acid, has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[4][5] It has been shown to suppress the production of pro-inflammatory mediators such as NO, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated macrophages. The underlying mechanism is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[2]
The cis-configuration of the coumaric acid moiety may influence its biological activity. Studies on other cis/trans isomers of phenolic compounds have shown that the cis-isomer can sometimes exhibit more potent effects. For instance, cis-cinnamic acid, a related compound, has shown greater efficacy in certain biological assays compared to its trans-isomer.
Antioxidant Activity
Experimental Protocols
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay is used to evaluate the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
2. Compound Treatment and Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).
-
After a pre-incubation period of 1 hour, cells are stimulated with LPS (1 µg/mL) to induce NO production.
-
A set of wells with cells and LPS but without the test compound serves as the positive control. Wells with cells alone serve as the negative control.
3. Measurement of Nitrite Concentration:
-
After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
4. Data Analysis:
-
The percentage of NO inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from a dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and rapid method to assess the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.
1. Reagent Preparation:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Solutions of the test compound at various concentrations are prepared in a suitable solvent (e.g., methanol or DMSO).
2. Assay Procedure:
-
In a 96-well plate, a specific volume of the test compound solution is mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
3. Data Analysis:
-
The percentage of radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Experimental workflow for the nitric oxide inhibition assay.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited, its structural relationship to the well-studied p-coumaric acid suggests a promising potential as an anti-inflammatory and antioxidant agent. The reported inhibition of nitric oxide production warrants further investigation to quantify its potency and elucidate the underlying mechanisms. Future research should focus on direct comparative studies with its trans-isomer and the aglycone to understand the impact of glycosylation and stereochemistry on its pharmacological profile. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further explore the therapeutic potential of this natural compound.
References
Safety Operating Guide
Proper Disposal of 4-O-beta-Glucopyranosyl-cis-coumaric acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 4-O-beta-Glucopyranosyl-cis-coumaric acid, a glycosylated phenolic compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols. In case of a spill, contain the material to prevent it from entering drains, sweep up the solid without creating dust, and place it in a suitable, sealed container for disposal[1].
Step-by-Step Disposal Procedure
Due to the absence of specific disposal protocols for this compound, the following procedure is based on guidelines for the parent compound, p-coumaric acid, and general principles for the disposal of phenolic chemical waste.
-
Waste Identification and Segregation :
-
Treat all this compound waste, including unused product and contaminated materials, as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containment :
-
Solid Waste : Collect unused or expired solid this compound and any contaminated solids (e.g., weighing paper, gloves) in a designated, leak-proof, and chemically compatible waste container with a secure lid.
-
Liquid Waste : For solutions containing this compound, use a dedicated, sealable, and chemically compatible container.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
If in a solution, list all chemical components and their approximate concentrations.
-
Indicate any associated hazards (e.g., "Irritant").
-
-
Temporary Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is in a secondary containment tray to prevent the spread of any potential leaks.
-
Segregate the container from incompatible materials.
-
-
Final Disposal :
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.
-
Final disposal will be conducted by licensed professionals, typically through controlled incineration at a licensed chemical destruction facility.
-
Waste Stream Summary
| Waste Type | Container Requirements | Labeling Information | Disposal Route |
| Solid this compound | Sealable, chemically compatible container (e.g., polyethylene) | "Hazardous Waste," full chemical name, associated hazards | EHS-managed hazardous waste pickup |
| Contaminated Labware (e.g., gloves, weighing paper) | Designated solid waste container lined with a chemically resistant bag | "Hazardous Waste," "Solid Chemical Waste," general description of contents | EHS-managed hazardous waste pickup |
| Solutions containing this compound | Sealable, chemically compatible container (e.g., glass or polyethylene) | "Hazardous Waste," "Liquid Chemical Waste," full chemical name, solvent(s), and approximate concentration | EHS-managed hazardous waste pickup |
| Empty Stock Containers | Original container | Deface or remove the original label | Dispose of as regular trash after ensuring it is empty and rinsed (if required by EHS) |
Experimental Protocols
Currently, there are no established experimental protocols for the chemical neutralization or degradation of this compound at the laboratory scale for disposal purposes. Therefore, the recommended disposal method is through a certified hazardous waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-O-beta-Glucopyranosyl-cis-coumaric acid
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides essential safety protocols, operational plans, and disposal procedures for 4-O-beta-Glucopyranosyl-cis-coumaric acid. While this compound is not classified as highly hazardous, adherence to standard laboratory safety practices is crucial to minimize exposure and ensure a safe working environment. The following information is based on the safety profiles of structurally similar compounds, such as p-Coumaric acid and other glycosylated phenols, as well as general best practices for handling chemical powders in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn to prevent skin and eye contact, as well as inhalation of the powdered compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Additional Recommendations |
| Weighing and Aliquoting (Solid Form) | - Safety glasses with side shields- Nitrile gloves- Laboratory coat- Dust mask (N95 or equivalent) | - Work within a chemical fume hood or a ventilated enclosure to minimize dust inhalation. |
| Dissolving and Solution Preparation | - Safety goggles- Nitrile gloves- Laboratory coat | - Handle solutions within a chemical fume hood.- A face shield may be used if there is a significant risk of splashing. |
| Handling Solutions (e.g., cell culture, assays) | - Safety glasses with side shields- Nitrile gloves- Laboratory coat | - Work over a contained area to manage potential splashes. |
| Large-Scale Operations (>1 g) | - Safety goggles and a face shield- Nitrile gloves- Chemical-resistant apron over a laboratory coat | - These operations should be conducted in a designated and well-ventilated area, such as a chemical fume hood. |
Experimental Workflow for Safe Handling
A systematic approach to handling this compound enhances both safety and experimental consistency. The following diagram outlines the recommended workflow.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
